Desmethyl-WEHI-345 analog
Description
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Structure
3D Structure
Propriétés
IUPAC Name |
N-[2-[4-amino-3-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]-2-methylpropyl]pyridine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N7O/c1-14-4-6-15(7-5-14)18-17-19(23)26-13-27-20(17)29(28-18)22(2,3)12-25-21(30)16-8-10-24-11-9-16/h4-11,13H,12H2,1-3H3,(H,25,30)(H2,23,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEBSTCDZKUSVOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C3=NC=NC(=C23)N)C(C)(C)CNC(=O)C4=CC=NC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling the Binding Affinity of WEHI-345 and its Analogs to RIPK2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Receptor-Interacting Protein Kinase 2 (RIPK2) is a critical transducer of signals from the intracellular pattern recognition receptors NOD1 and NOD2 (Nucleotide-binding Oligomerization Domain-containing protein 1 and 2). As a key mediator in the innate immune system, RIPK2 activation triggers downstream signaling cascades, primarily the NF-κB and MAPK pathways, leading to the production of pro-inflammatory cytokines.[1][2][3] Dysregulation of the NOD-RIPK2 signaling axis has been implicated in a variety of inflammatory and autoimmune diseases, making RIPK2 an attractive therapeutic target.[3]
This technical guide provides an in-depth overview of the binding affinity of WEHI-345, a potent and selective inhibitor of RIPK2. While this guide also addresses the "Desmethyl-WEHI-345 analog," it is important to note that, to date, there is a lack of publicly available scientific literature detailing its specific binding affinity to RIPK2. Therefore, WEHI-345 will serve as the primary focus for quantitative data and experimental context.
Quantitative Binding Affinity of WEHI-345 to RIPK2
WEHI-345 has been characterized as a highly potent and selective inhibitor of RIPK2.[4][5][6] The following tables summarize the key quantitative metrics of its binding affinity and selectivity.
Table 1: RIPK2 Binding and Inhibition Data for WEHI-345
| Parameter | Value | Method | Reference |
| IC50 | 0.13 µM (130 nM) | Kinase Assay (Human recombinant RIPK2) | [5][7][8][9] |
| Kd | 46 nM | Not Specified | [10][11] |
Table 2: Selectivity of WEHI-345 Against Other RIPK Family Members
| Kinase | Kd (nM) | Reference |
| RIPK1 | >10,000 | [8][10] |
| RIPK4 | >10,000 | [8][10] |
| RIPK5 | >10,000 | [8][10] |
IC50 (Half-maximal inhibitory concentration) is a measure of the concentration of a drug that is required for 50% inhibition in vitro. Kd (dissociation constant) is a measure of the binding affinity between a ligand and a protein; a smaller Kd value indicates a higher binding affinity.
Experimental Protocols for Determining Binding Affinity
Several biophysical techniques can be employed to quantitatively measure the binding affinity of small molecules like WEHI-345 to their protein targets. The following are detailed methodologies for two common and robust approaches.
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance is a label-free optical technique for measuring real-time biomolecular interactions.[12][13]
Principle: SPR measures the change in the refractive index at the surface of a sensor chip as a ligand (e.g., this compound) in solution binds to a protein (e.g., RIPK2) immobilized on the chip. This allows for the determination of association (kon) and dissociation (koff) rates, from which the equilibrium dissociation constant (Kd) can be calculated (Kd = koff/kon).
Methodology:
-
Immobilization of RIPK2:
-
Recombinant human RIPK2 protein is covalently immobilized onto a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.
-
The chip surface is first activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
A solution of RIPK2 in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) is injected over the activated surface.
-
Any remaining active sites on the chip are blocked by injecting a solution of ethanolamine.
-
A reference flow cell is prepared in the same way but without the injection of RIPK2 to allow for subtraction of non-specific binding and bulk refractive index changes.
-
-
Binding Analysis:
-
A series of concentrations of the this compound (or WEHI-345) are prepared in a suitable running buffer (e.g., HBS-EP+).
-
Each concentration is injected over the RIPK2-immobilized and reference flow cells for a defined association phase, followed by an injection of running buffer for the dissociation phase.
-
The sensorgrams (plots of response units versus time) are recorded.
-
-
Data Analysis:
-
The reference-subtracted sensorgrams are fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software.
-
This fitting provides the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).
-
Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry is a thermodynamic technique that directly measures the heat released or absorbed during a binding event.[12][13][14]
Principle: ITC measures the heat change that occurs when a ligand is titrated into a solution containing a protein. The binding of the ligand to the protein results in either an exothermic (heat-releasing) or endothermic (heat-absorbing) reaction. By measuring the heat change after each injection, a binding isotherm can be generated, from which the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH) can be determined.
Methodology:
-
Sample Preparation:
-
Recombinant RIPK2 and the this compound are dialyzed against the same buffer to minimize buffer mismatch effects.
-
The concentrations of the protein and ligand are accurately determined.
-
-
ITC Experiment:
-
The sample cell of the calorimeter is filled with the RIPK2 solution.
-
The injection syringe is filled with a solution of the this compound at a concentration typically 10-20 times that of the RIPK2.
-
A series of small injections of the ligand into the protein solution are performed at a constant temperature.
-
The heat change after each injection is measured and recorded.
-
-
Data Analysis:
-
The raw data (heat change per injection versus molar ratio of ligand to protein) is integrated to obtain the heat change for each injection.
-
The resulting binding isotherm is fitted to a suitable binding model (e.g., a single-site binding model) using the analysis software.
-
This fitting yields the equilibrium dissociation constant (Kd), the stoichiometry of binding (n), and the enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated using the Gibbs free energy equation.
-
Signaling Pathways and Experimental Workflows
NOD2-RIPK2 Signaling Pathway
The following diagram illustrates the canonical signaling pathway initiated by NOD2 activation, leading to the activation of NF-κB and MAPK pathways via RIPK2.
Caption: NOD2-RIPK2 signaling pathway.
Experimental Workflow for Determining RIPK2 Binding Affinity
The following diagram outlines a typical experimental workflow for characterizing the binding affinity of a novel compound, such as a this compound, to RIPK2.
Caption: Workflow for RIPK2 inhibitor binding characterization.
Conclusion
WEHI-345 is a well-characterized, potent, and selective inhibitor of RIPK2, demonstrating high binding affinity in the nanomolar range. While the specific binding affinity of a "this compound" to RIPK2 is not currently available in the public domain, the experimental protocols and workflows detailed in this guide provide a robust framework for such a characterization. The continued exploration of RIPK2 inhibitors is a promising avenue for the development of novel therapeutics for a range of inflammatory and autoimmune disorders.
References
- 1. Frontiers | Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review [frontiersin.org]
- 2. Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RIPK2: a promising target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A RIPK2 inhibitor delays NOD signalling events yet prevents inflammatory cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. xcessbio.com [xcessbio.com]
- 7. medkoo.com [medkoo.com]
- 8. caymanchem.com [caymanchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Frontiers | Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases [frontiersin.org]
- 11. abmole.com [abmole.com]
- 12. Binding Affinity | Malvern Panalytical [malvernpanalytical.com]
- 13. bio.libretexts.org [bio.libretexts.org]
- 14. reddit.com [reddit.com]
A Comparative Analysis of WEHI-345 and its Desmethyl Analog as RIPK2 Inhibitors
For Immediate Release
This technical guide provides a detailed comparative analysis of the kinase selectivity profiles of WEHI-345 and its analog, Desmethyl-WEHI-345. This document is intended for researchers, scientists, and drug development professionals working in the fields of inflammation, immunology, and kinase inhibitor development. While extensive data is available for the potent and selective RIPK2 inhibitor WEHI-345, public information on the selectivity of its desmethyl analog is notably scarce. This guide will present the comprehensive selectivity profile of WEHI-345 and address the current knowledge gap regarding Desmethyl-WEHI-345.
Introduction
Receptor-Interacting Protein Kinase 2 (RIPK2) is a critical signaling node in the innate immune system, primarily downstream of the nucleotide-binding oligomerization domain-containing protein 1 (NOD1) and NOD2 pattern recognition receptors. Dysregulation of the NOD-RIPK2 signaling pathway is implicated in a variety of inflammatory and autoimmune diseases. WEHI-345 has emerged as a key chemical probe for studying the function of RIPK2, demonstrating potent and selective inhibition of its kinase activity.[1][2] An analog, Desmethyl-WEHI-345, has been identified in patent literature, but its comparative selectivity profile remains largely uncharacterized in the public domain.
WEHI-345: A Potent and Selective RIPK2 Inhibitor
WEHI-345 is a well-characterized inhibitor of RIPK2 with a reported IC50 (half-maximal inhibitory concentration) of 0.13 µM (130 nM).[3] Its high affinity for RIPK2 is further demonstrated by a dissociation constant (Kd) of 46 nM.[4]
Selectivity Profile of WEHI-345
A key attribute of a high-quality chemical probe is its selectivity. WEHI-345 has been profiled against a panel of kinases, demonstrating a high degree of selectivity for RIPK2.
| Kinase Target | IC50 / Kd (nM) | Selectivity vs. RIPK2 (Fold) | Reference |
| RIPK2 | 130 (IC50) | - | [3] |
| RIPK2 | 46 (Kd) | - | [4] |
| RIPK1 | >10,000 (Kd) | >217 | [4] |
| RIPK4 | >10,000 (Kd) | >217 | [4] |
| RIPK5 | >10,000 (Kd) | >217 | [4] |
As the table indicates, WEHI-345 is highly selective for RIPK2 over other members of the RIPK family. Further studies have shown that at a concentration of 1 µM, WEHI-345 does not significantly inhibit a large panel of other kinases, underscoring its specificity.[4]
Desmethyl-WEHI-345 Analog: An Uncharacterized Profile
The this compound is described as a protein kinase inhibitor in patent WO2012003544A1, specifically as "example 12".[5] The patent discloses a series of pyrazolopyrimidine derivatives with activity against protein kinases, including Src family kinases, for the potential treatment of cancer. However, the publicly available patent documents do not contain specific quantitative data, such as IC50 values or a kinase selectivity profile, for Desmethyl-WEHI-345. Commercial vendors list the compound, citing the patent as the primary source of information, but do not provide any independent characterization of its biological activity.
The structural difference between WEHI-345 and its desmethyl analog lies in the substitution on the phenyl ring. Without experimental data, any discussion on how this demethylation might affect the selectivity profile remains speculative. Generally, such a modification could subtly alter the compound's interaction with the kinase's binding pocket, potentially leading to changes in potency and selectivity. However, the extent and nature of these changes cannot be determined without empirical evidence.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of WEHI-345.
In Vitro Kinase Inhibition Assay (for IC50 Determination)
The inhibitory activity of WEHI-345 against RIPK2 is typically determined using an in vitro kinase assay. A common method is a luminescence-based assay that measures the amount of ADP produced, which is directly proportional to kinase activity.
Materials:
-
Recombinant human RIPK2 enzyme
-
Kinase substrate (e.g., a generic peptide substrate)
-
ATP (Adenosine triphosphate)
-
Test compound (WEHI-345)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 384-well plate, add the test compound dilutions.
-
Add the RIPK2 enzyme to the wells.
-
Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ reagent according to the manufacturer's protocol.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Kinase Selectivity Profiling
To assess the selectivity of an inhibitor, it is screened against a broad panel of kinases.
Procedure:
-
The test compound (e.g., WEHI-345) is typically tested at a fixed concentration (e.g., 1 µM) against a large panel of purified recombinant kinases.
-
The kinase activity for each kinase in the presence of the compound is measured using a suitable assay format (e.g., radiometric, fluorescence, or luminescence-based assays).
-
The percentage of inhibition for each kinase is calculated relative to a vehicle control.
-
Kinases that show significant inhibition are then selected for further IC50 determination to quantify the potency of the compound against these off-target kinases.
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental logic, the following diagrams are provided.
Caption: NOD2-RIPK2 signaling pathway and the inhibitory action of WEHI-345.
Caption: General experimental workflow for kinase selectivity profiling.
Conclusion
WEHI-345 is a well-documented, potent, and highly selective inhibitor of RIPK2, making it an invaluable tool for studying NOD-RIPK2 signaling. In contrast, its analog, Desmethyl-WEHI-345, remains poorly characterized in the public scientific literature, with no available quantitative data on its selectivity profile. This significant data gap prevents a direct and meaningful comparison between the two compounds. Future studies are required to elucidate the biochemical and cellular activity of Desmethyl-WEHI-345 to determine if it offers any advantages in terms of potency or selectivity over its parent compound. Until such data becomes available, WEHI-345 remains the gold standard for selective RIPK2 inhibition in research settings.
References
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. In vivo inhibition of RIPK2 kinase alleviates inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases [frontiersin.org]
- 5. This compound | Protein Kinase抑制剂 | MCE [medchemexpress.cn]
In Vitro Characterization of Desmethyl-WEHI-345 Analog: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the in vitro characterization of a Desmethyl-WEHI-345 analog, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2). While specific quantitative data for the desmethyl analog is not extensively available in public literature, this document leverages the comprehensive characterization of its parent compound, WEHI-345, to provide a detailed framework for its evaluation. WEHI-345 is a key modulator of the nucleotide-binding oligomerization domain (NOD) signaling pathway, playing a crucial role in the innate immune response.[1][2] This guide will cover its mechanism of action, biochemical and cellular activity, and kinase selectivity. Detailed experimental protocols for relevant assays are provided to enable researchers to conduct their own investigations.
Introduction
Receptor-Interacting Protein Kinase 2 (RIPK2) is a critical serine/threonine kinase that functions as a key downstream signaling molecule for the intracellular pattern recognition receptors, NOD1 and NOD2.[1][3] Upon recognition of bacterial peptidoglycan fragments, NOD receptors recruit and activate RIPK2, leading to the ubiquitination of RIPK2 and subsequent activation of the NF-κB and MAPK signaling pathways.[4] This cascade ultimately results in the production of pro-inflammatory cytokines and chemokines, essential for clearing bacterial infections. However, dysregulation of the NOD-RIPK2 signaling axis has been implicated in a variety of inflammatory diseases, making RIPK2 an attractive therapeutic target.
WEHI-345 is a potent and selective ATP-competitive inhibitor of RIPK2.[2][5] Its analog, Desmethyl-WEHI-345, is presumed to share a similar mechanism of action. This guide details the in vitro characterization of WEHI-345 as a proxy for its desmethyl analog, providing a comprehensive resource for researchers in the field.
Mechanism of Action
WEHI-345 and its analogs are Type I kinase inhibitors that bind to the ATP-binding pocket of RIPK2.[6] By occupying this site, the inhibitor prevents the binding of ATP, thereby blocking the autophosphorylation and activation of RIPK2. This inhibition leads to a delay in RIPK2 ubiquitination and subsequent downstream NF-κB activation upon NOD stimulation.[2][7][8] While it may only delay the activation of NF-κB, this is sufficient to prevent the production of inflammatory cytokines.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data for the in vitro characterization of WEHI-345. It is anticipated that the this compound will exhibit a similar, though not identical, activity profile.
Table 1: Biochemical Potency of WEHI-345 against RIPK2
| Parameter | Value | Assay Type | Reference |
| IC50 | 130 nM | In vitro kinase assay | [5] |
| Kd | 46 nM | Binding assay | [5] |
Table 2: Kinase Selectivity Profile of WEHI-345
| Kinase | Kd (nM) | Selectivity vs. RIPK2 | Reference |
| RIPK2 | 46 | - | [5] |
| RIPK1 | >10,000 | >217-fold | [5] |
| RIPK4 | >10,000 | >217-fold | [5] |
| RIPK5 | >10,000 | >217-fold | [5] |
| Panel of 95 other kinases | >1,000 | >21-fold | [5] |
Table 3: Cellular Activity of WEHI-345
| Assay | Cell Line | Stimulant | Readout | Effect of WEHI-345 | Reference |
| RIPK2 Phosphorylation | BMDMs | MDP | p-RIPK2 (Ser176) | Reduction in phosphorylation | [5] |
| Cytokine Transcription | BMDMs | MDP | TNF & IL-6 mRNA | Dose-dependent reduction | [5] |
| NF-κB Target Gene Expression | THP-1 | MDP | TNF, IL-8, IL-1β, A20 mRNA | Dose-dependent reduction | [5][7] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro RIPK2 Kinase Assay (Biochemical)
This protocol is adapted from established methods for measuring the activity of purified kinases.[9]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against RIPK2.
Materials:
-
Recombinant human RIPK2
-
Kinase substrate (e.g., myelin basic protein)
-
[γ-32P]ATP
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.5 mM DTT)
-
Test compound (this compound) at various concentrations
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing recombinant RIPK2 and the kinase substrate in the kinase reaction buffer.
-
Add the test compound at a range of concentrations to the reaction mixture and incubate for a predetermined time (e.g., 10 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding [γ-32P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by spotting the mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively to remove unincorporated [γ-32P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition at each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based NOD2 Signaling Assay (HEK-Blue™ NOD2)
This protocol utilizes a commercially available reporter cell line to measure the activation of the NOD2 signaling pathway.
Objective: To assess the ability of a test compound to inhibit NOD2-mediated NF-κB activation.
Materials:
-
HEK-Blue™ NOD2 cells (InvivoGen)
-
HEK-Blue™ Detection medium (InvivoGen)
-
L18-MDP (NOD2 agonist)
-
Test compound (this compound) at various concentrations
-
96-well plates
Procedure:
-
Seed HEK-Blue™ NOD2 cells in a 96-well plate and incubate overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with L18-MDP.
-
Incubate the cells for 24 hours.
-
Transfer the supernatant to a new 96-well plate containing HEK-Blue™ Detection medium.
-
Incubate for 1-4 hours and measure the absorbance at 620-655 nm.
-
The absorbance is proportional to the level of secreted embryonic alkaline phosphatase (SEAP), which is under the control of an NF-κB inducible promoter.
-
Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.
Visualizations
Signaling Pathway Diagram
Caption: NOD2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
Caption: Workflow for in vitro biochemical and cell-based characterization.
Conclusion
The this compound represents a promising tool for the investigation of NOD2-RIPK2 signaling and holds potential as a therapeutic agent for inflammatory diseases. While direct characterization data for this specific analog is limited, the extensive information available for the parent compound, WEHI-345, provides a robust foundation for its study. The experimental protocols and data presented in this guide offer a comprehensive framework for researchers to further elucidate the in vitro properties of Desmethyl-WEHI-345 and similar RIPK2 inhibitors. Further studies are warranted to determine the specific quantitative differences in potency and selectivity between WEHI-345 and its desmethyl analog.
References
- 1. Identification of Potent and Selective RIPK2 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A RIPK2 inhibitor delays NOD signalling events yet prevents inflammatory cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design of pyrido[2,3-d]pyrimidin-7-one inhibitors of receptor interacting protein kinase-2 (RIPK2) and nucleotide-binding oligomerization domain (NOD) cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell-based reporter assay to analyze activation of Nod1 and Nod2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Small molecule inhibitors reveal an indispensable scaffolding role of RIPK2 in NOD2 signaling | The EMBO Journal [link.springer.com]
The Enigmatic Role of Desmethyl-WEHI-345 Analog in NOD Signaling: A Technical Inquiry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The nucleotide-binding oligomerization domain (NOD) signaling pathway is a critical component of the innate immune system, responsible for detecting intracellular bacterial peptidoglycans and initiating an inflammatory response. Dysregulation of this pathway is implicated in a range of inflammatory and autoimmune diseases, making it a key target for therapeutic intervention. A central kinase in this pathway is the Receptor-Interacting Serine/Threonine-Protein Kinase 2 (RIPK2). The compound WEHI-345 has been identified as a potent inhibitor of RIPK2, and its analog, referred to as Desmethyl-WEHI-345 analog, has been cited as a protein kinase inhibitor. This technical guide delves into the available information regarding the this compound and its purported effect on the NOD signaling pathway, providing a critical assessment of the existing data and outlining the necessary experimental framework for its comprehensive evaluation.
The Compound in Question: Unraveling "this compound"
The "this compound" is referenced as compound 12 in patent WO2012003544A1.[1] However, a thorough review of this patent reveals that the primary focus of this document is on the discovery of substituted pyrazolo[3,4-d]pyrimidine-based compounds as inhibitors of SRC kinase for the treatment of proliferative disorders, such as cancer.[1] The patent provides synthetic procedures for "Compound 12" but, critically, does not contain any data on its activity against RIPK2 or its effect on the NOD signaling pathway. The biological activity data presented in the patent is exclusively for SRC kinase inhibition.
This discrepancy highlights a crucial point: the association of "this compound" with RIPK2 and NOD signaling appears to stem from its structural similarity to the well-characterized RIPK2 inhibitor, WEHI-345, rather than from direct experimental evidence presented in its primary source document. Therefore, while its chemical scaffold suggests potential activity against RIPK2, this remains to be experimentally validated.
Quantitative Data: A Tale of Two Molecules
Due to the absence of published data on the this compound's activity on the NOD pathway, this section presents the available quantitative data for both the compound from patent WO2012003544A1 (as an SRC kinase inhibitor) and for the parent compound, WEHI-345 (as a RIPK2 inhibitor), to provide a comparative context.
Table 1: SRC Kinase Inhibition by Compound 12 (this compound)
| Compound | Target Kinase | IC50 (nM) | Source |
| Compound 12 | SRC | Data not provided in patent | WO2012003544A1[1] |
Note: While the patent describes a protocol for an SRC kinase inhibition assay, specific IC50 values for compound 12 are not explicitly stated.
Table 2: RIPK2 Inhibition by WEHI-345
| Parameter | Value | Assay Type | Source |
| IC50 | 130 nM | In vitro kinase assay (human recombinant RIPK2) | MedChemExpress[2] |
| Kd | 46 nM | Binding Assay | Cayman Chemical |
| Selectivity | >10,000 nM (for RIPK1, RIPK4, RIPK5) | Binding Assay | Cayman Chemical |
The NOD Signaling Pathway: A Visual Guide
The NOD signaling pathway is initiated by the recognition of bacterial peptidoglycan fragments by NOD1 and NOD2 receptors in the cytoplasm. This leads to the recruitment and activation of RIPK2, which in turn activates downstream signaling cascades, culminating in the production of pro-inflammatory cytokines.
Caption: Hypothesized action of this compound on the NOD signaling pathway.
Experimental Protocols for Evaluating RIPK2 Inhibition
To ascertain the effect of the this compound on the NOD signaling pathway, a series of well-defined experiments are required. The following protocols provide a framework for such an investigation.
In Vitro RIPK2 Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of RIPK2.
Objective: To determine the IC50 of the this compound for RIPK2.
Materials:
-
Recombinant human RIPK2 enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP
-
Substrate (e.g., Myelin Basic Protein (MBP) or a specific peptide substrate)
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of the this compound in DMSO, and then dilute further in kinase buffer.
-
In a 384-well plate, add 1 µL of the diluted compound or DMSO (vehicle control).
-
Add 2 µL of recombinant RIPK2 enzyme solution to each well.
-
Add 2 µL of a mixture of the substrate and ATP to initiate the kinase reaction. The final ATP concentration should be close to its Km for RIPK2.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This typically involves adding 5 µL of ADP-Glo™ Reagent, incubating for 40 minutes, then adding 10 µL of Kinase Detection Reagent and incubating for a further 30 minutes.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Assay for NOD2-Mediated NF-κB Activation
This assay assesses the ability of a compound to inhibit NOD2 signaling in a cellular context.
Objective: To determine the effect of the this compound on NOD2-ligand induced NF-κB activation.
Materials:
-
HEK293T cells stably expressing human NOD2 and an NF-κB luciferase reporter gene (HEK-Blue™ NOD2 cells or similar).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Muramyl dipeptide (MDP) or L18-MDP as the NOD2 ligand.
-
This compound (dissolved in DMSO).
-
Luciferase assay reagent.
-
96-well cell culture plates.
-
Luminometer.
Procedure:
-
Seed the HEK-Blue™ NOD2 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the this compound or DMSO for 1-2 hours.
-
Stimulate the cells with a fixed concentration of MDP (e.g., 100 ng/mL) for 6-24 hours.
-
After stimulation, measure the luciferase activity in the cell lysate or supernatant according to the reporter gene assay manufacturer's protocol.
-
Quantify the luminescence using a luminometer.
-
Determine the effect of the compound on NF-κB activation by comparing the luciferase activity in treated versus untreated, stimulated cells.
Experimental Workflow Visualization
The process of identifying and validating a novel RIPK2 inhibitor can be visualized as a multi-step workflow.
Caption: A typical workflow for the evaluation of a novel RIPK2 inhibitor.
Conclusion and Future Directions
The compound referred to as "this compound," identified as compound 12 in patent WO2012003544A1, is primarily characterized as an SRC kinase inhibitor.[1] There is currently no publicly available data to support its activity as a RIPK2 inhibitor or its modulation of the NOD signaling pathway. Its structural relationship to WEHI-345 provides a rationale for investigating this possibility.
For researchers and drug development professionals interested in the therapeutic potential of this chemical scaffold, the path forward is clear. A systematic evaluation, beginning with in vitro kinase assays and progressing to cellular and in vivo models, as outlined in this guide, is essential to determine the true biological activity of the this compound. Such studies will not only clarify its role, if any, in NOD signaling but also contribute to the broader understanding of RIPK2 inhibition as a therapeutic strategy for inflammatory diseases. Until such data is generated, any claims regarding its effects on the NOD pathway should be considered speculative.
References
Cellular Targets of WEHI-345 and its Analogs: An In-depth Technical Guide
Preamble: This technical guide addresses the cellular targets and mechanisms of action of the pyrimidopyrazole analog WEHI-345. While the initial inquiry specified the "Desmethyl-WEHI-345 analog," publicly accessible, in-depth scientific literature and quantitative data for this specific derivative are limited. Commercial suppliers note its origin from patent WO2012003544A1, where it is listed as a protein kinase inhibitor with potential applications in colon cancer research.[1][2][3] Given the extensive characterization of the parent compound, WEHI-345, this guide will focus on its well-documented cellular targets and signaling pathways, which are anticipated to be highly relevant to its desmethyl analog.
Executive Summary
WEHI-345 is a potent and selective inhibitor of Receptor-Interacting serine/threonine-Protein Kinase 2 (RIPK2), a critical mediator of inflammatory signaling downstream of the Nucleotide-binding Oligomerization Domain (NOD)-like receptors, NOD1 and NOD2.[4][5] By binding to the ATP pocket of RIPK2, WEHI-345 effectively delays the ubiquitylation of RIPK2 and subsequent activation of the NF-κB signaling pathway.[1][4][5] This inhibitory action prevents the production of pro-inflammatory cytokines, demonstrating therapeutic potential in models of inflammatory diseases.[5][6][7] While highly specific for RIPK2, WEHI-345 has been shown to inhibit a small number of other kinases at higher concentrations.
Quantitative Data: Kinase Inhibition Profile of WEHI-345
The inhibitory activity of WEHI-345 has been quantified against its primary target, RIPK2, and a panel of other kinases. The data consistently demonstrates high potency and selectivity for RIPK2.
Table 2.1: Potency of WEHI-345 against RIPK2
| Parameter | Value | Species | Assay Type | Reference |
| IC₅₀ | 130 nM | Not Specified | Kinase Assay | [4][6][7] |
| Kd | 46 nM | Not Specified | Binding Assay | [5][6][7] |
Table 2.2: Selectivity Profile of WEHI-345
The selectivity of WEHI-345 has been assessed against other members of the RIPK family and a broader panel of kinases.
| Kinase Target | Binding Affinity (Kd) | Comments | Reference |
| RIPK1 | >10 µM | Negligible activity | [5][6][7] |
| RIPK4 | >10 µM | Negligible activity | [5][6][7] |
| RIPK5 | >10 µM | Negligible activity | [5][6][7] |
In a broader screening against 92 different kinases, WEHI-345 demonstrated significant inhibition (>90% at a concentration of 1 µM) of only a few off-target kinases.[6][7]
Table 2.3: Off-Target Kinase Inhibition by WEHI-345 (at 1 µM)
| Off-Target Kinase | Inhibition | Reference |
| KIT | >90% | [6][7] |
| RET | >90% | [6][7] |
| PDGFRβ | >90% | [6][7] |
| SRC | >90% | [6][7] |
Signaling Pathways and Mechanism of Action
WEHI-345 exerts its primary effect by inhibiting the NOD/RIPK2 signaling pathway. This pathway is a cornerstone of the innate immune system, responsible for detecting bacterial peptidoglycans and initiating an inflammatory response.
The NOD-RIPK2 Signaling Pathway
Upon recognition of its ligand, such as muramyl dipeptide (MDP) for NOD2, the NOD receptor undergoes a conformational change and oligomerizes. This allows for the recruitment of RIPK2, which then undergoes autophosphorylation and subsequent polyubiquitylation. This ubiquitylation serves as a scaffold to recruit downstream signaling complexes, ultimately leading to the activation of the transcription factor NF-κB and the production of inflammatory cytokines like TNF-α and IL-6. WEHI-345, by inhibiting the kinase activity of RIPK2, prevents these downstream events.
Caption: The NOD2-RIPK2 signaling pathway and the inhibitory action of WEHI-345.
Experimental Protocols
The characterization of WEHI-345 and its cellular targets has involved a range of biochemical and cell-based assays.
In Vitro Kinase Inhibition Assay (Generic Protocol)
This type of assay is used to determine the IC₅₀ value of an inhibitor against a specific kinase.
-
Reagents and Materials:
-
Recombinant human RIPK2 kinase domain.
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
ATP.
-
Substrate (e.g., a generic peptide substrate like myelin basic protein).
-
Radiolabeled ATP ([γ-³²P]ATP) or a fluorescence-based detection system (e.g., ADP-Glo™).
-
WEHI-345 or its analogs at various concentrations.
-
96-well or 384-well plates.
-
-
Procedure:
-
A reaction mixture containing the kinase, substrate, and kinase buffer is prepared.
-
Serial dilutions of WEHI-345 are added to the wells of the plate.
-
The kinase reaction is initiated by the addition of ATP (mixed with [γ-³²P]ATP).
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
The reaction is stopped, typically by adding a stop solution (e.g., EDTA).
-
The amount of phosphorylated substrate is quantified. In the case of radiolabeling, this can be done by capturing the substrate on a filter membrane and measuring radioactivity. For fluorescence-based methods, the amount of ADP produced is measured.
-
The IC₅₀ value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Cellular Assay for Inhibition of MDP-Induced Cytokine Production
This assay assesses the ability of WEHI-345 to inhibit RIPK2 signaling in a cellular context.
-
Cell Lines:
-
Procedure:
-
Cells are seeded in multi-well plates and allowed to adhere.
-
The cells are pre-treated with various concentrations of WEHI-345 for a specified time (e.g., 1 hour).
-
The cells are then stimulated with a NOD2 ligand, such as muramyl dipeptide (MDP), to activate the RIPK2 pathway.[4][5]
-
After an incubation period (e.g., 4-24 hours), the cell culture supernatant is collected.
-
The concentration of secreted cytokines (e.g., TNF-α, IL-6) in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).
-
The IC₅₀ for the inhibition of cytokine production is determined from the dose-response curve.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating a RIPK2 inhibitor.
Caption: A representative experimental workflow for the evaluation of a RIPK2 inhibitor.
Conclusion
WEHI-345 is a well-characterized, potent, and selective inhibitor of RIPK2 kinase. Its mechanism of action involves the direct inhibition of RIPK2's kinase activity, leading to a blockade of the downstream NF-κB signaling cascade and a reduction in the production of key pro-inflammatory cytokines. While detailed public data on the this compound remains scarce, the extensive research on WEHI-345 provides a robust framework for understanding its likely cellular targets and biological effects. Further studies are warranted to delineate any subtle differences in potency, selectivity, and pharmacokinetic properties that may arise from the demethylation of the parent compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. medchemexpress.com [medchemexpress.com]
- 5. abmole.com [abmole.com]
- 6. Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases [frontiersin.org]
Desmethyl-WEHI-345 Analog: A Technical Guide for Inflammatory Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Receptor-interacting serine/threonine-protein kinase 2 (RIPK2) is a critical signaling node in the innate immune system, playing a pivotal role in the pro-inflammatory pathways activated by the intracellular pattern recognition receptors, NOD1 and NOD2.[1][2][3] Dysregulation of the NOD-RIPK2 signaling axis is implicated in a variety of inflammatory conditions, including Crohn's disease, ulcerative colitis, sarcoidosis, and multiple sclerosis.[2][4] Consequently, the development of small molecule inhibitors targeting RIPK2 has emerged as a promising therapeutic strategy for these debilitating diseases.
Quantitative Data Summary
The following tables summarize the key quantitative data for WEHI-345, a potent RIPK2 inhibitor.
Table 1: In Vitro Potency and Selectivity of WEHI-345
| Parameter | Value | Species | Assay Type | Reference |
| IC₅₀ | 130 nM | Not Specified | Kinase Assay | [1][4] |
| K_D | 46 nM | Not Specified | Binding Assay | [1][4] |
| Selectivity | >10 µM (for RIPK1, RIPK4, RIPK5) | Not Specified | Binding Assay | [1][4] |
Table 2: Cellular Activity of WEHI-345
| Cell Line | Treatment | Effect | Concentration | Reference |
| Raw 267.4 | MDP Stimulation | Inhibition of TNF-α and IL-6 secretion | Not Specified | [1][4] |
| BMDMs | MDP Stimulation | Inhibition of TNF-α and IL-6 secretion | Not Specified | [1][4] |
| THP-1 | MDP Stimulation | Reduction of TNF, IL-8, IL-1β, and A20 mRNA levels | 500 nM | [5] |
| CD11β⁺ Monocytes | Listeria monocytogenes infection | Reduction of cytokine and chemokine secretion | Not Specified | [1][4] |
Table 3: In Vivo Efficacy of WEHI-345 in an Experimental Autoimmune Encephalomyelitis (EAE) Model
| Animal Model | Dosing Regimen | Key Outcomes | Reference |
| C57BL/6 Mice | 20 mg/kg, intraperitoneal injection, twice daily | - Significantly lowered mean disease score- Reduced inflammatory infiltrate in the forebrain- Improved body weight- Reduced cytokine and chemokine levels | [1][4][5] |
Signaling Pathway and Mechanism of Action
WEHI-345 exerts its anti-inflammatory effects by directly inhibiting the kinase activity of RIPK2. The following diagram illustrates the NOD2 signaling pathway and the point of intervention by WEHI-345.
Caption: NOD2 signaling pathway and inhibition by WEHI-345.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of studies involving RIPK2 inhibitors. Below are representative protocols based on published studies with WEHI-345.
1. In Vitro Inhibition of MDP-Induced Cytokine Production
-
Cell Lines:
-
Mouse Bone Marrow-Derived Macrophages (BMDMs)
-
Raw 267.4 (murine macrophage cell line)
-
THP-1 (human monocytic cell line)
-
-
Protocol:
-
Culture cells to a density of 1 x 10⁶ cells/mL in appropriate media.
-
Pre-treat cells with varying concentrations of Desmethyl-WEHI-345 analog (or WEHI-345 as a control) for 1-2 hours. A vehicle control (e.g., DMSO) should be run in parallel.
-
Stimulate the cells with Muramyl Dipeptide (MDP) (typically 10 µg/mL) for 4-24 hours to activate the NOD2 pathway.
-
Collect the cell culture supernatant.
-
Analyze the supernatant for the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-8) using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
For mRNA analysis, lyse the cells after stimulation and extract total RNA. Perform quantitative real-time PCR (qRT-PCR) to measure the expression levels of target genes (e.g., TNF, IL6, IL1B).
-
2. In Vivo Evaluation in a Mouse Model of Experimental Autoimmune Encephalomyelitis (EAE)
-
Animal Model:
-
C57BL/6 mice (male, 8-12 weeks old)
-
-
Protocol:
-
Induce EAE in mice by immunization with MOG₃₅₋₅₅ peptide emulsified in Complete Freund's Adjuvant (CFA), followed by injections of pertussis toxin.
-
Begin treatment with the this compound (e.g., 20 mg/kg, intraperitoneally, twice daily) at the onset of clinical signs (typically around day 10-12 post-immunization). A vehicle-treated group should be included as a control.
-
Monitor the mice daily for clinical signs of EAE and score them on a standardized scale (e.g., 0-5, where 0 is no disease and 5 is moribund).
-
Record body weight daily.
-
At the end of the study (e.g., day 25-30), euthanize the mice and collect tissues (e.g., brain, spinal cord, blood).
-
Perform histological analysis of the central nervous system tissue to assess inflammatory cell infiltration and demyelination.
-
Measure cytokine and chemokine levels in the serum or tissue homogenates using ELISA or multiplex assays.
-
Experimental Workflow Visualization
The following diagram outlines a typical workflow for evaluating a this compound in a preclinical inflammatory disease model.
Caption: Preclinical workflow for EAE model evaluation.
Conclusion
WEHI-345 has been established as a valuable tool for investigating the role of RIPK2 in inflammatory diseases. Its demonstrated efficacy in cellular and animal models provides a strong rationale for the exploration of its analogs, such as a potential Desmethyl-WEHI-345, as therapeutic candidates. The data and protocols presented in this guide offer a comprehensive framework for researchers and drug developers to design and execute preclinical studies aimed at evaluating the therapeutic potential of novel RIPK2 inhibitors in a variety of inflammatory disease contexts. Further structure-activity relationship studies will be crucial to delineate the specific properties of desmethylated and other analogs of WEHI-345.
References
- 1. Frontiers | Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases [frontiersin.org]
- 2. Identification of Potent and Selective RIPK2 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are RIPK2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Nuances: A Technical Guide to the Structural and Functional Differences Between WEHI-345 and its Desmethyl Analog
For Immediate Release
Melbourne, Australia - In the intricate world of kinase inhibitor development, even the slightest molecular modification can profoundly impact a compound's efficacy and selectivity. This technical guide delves into the structural and functional distinctions between the potent RIPK2 inhibitor, WEHI-345, and its desmethyl analog. Designed for researchers, scientists, and drug development professionals, this document provides a comprehensive comparison, complete with quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways.
Chemical Structures and Core Differences
WEHI-345, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2), possesses a distinct chemical architecture. Its desmethyl analog is characterized by the absence of a methyl group on the phenyl ring. This seemingly minor alteration introduces significant changes to the molecule's steric and electronic properties, which in turn influence its interaction with the target kinase.
WEHI-345 is chemically known as N-[2-[4-amino-3-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-2-methylpropyl]-4-pyridinecarboxamide.
The desmethyl analog of WEHI-345 is identified as N-[2-[4-amino-3-(phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-2-methylpropyl]-4-pyridinecarboxamide. The key structural difference is the substitution of the tolyl (4-methylphenyl) group in WEHI-345 with a phenyl group in its desmethyl counterpart.
Quantitative Comparison of Biological Activity
The removal of the methyl group from the phenyl ring in WEHI-345 has a discernible effect on its biological activity. The following table summarizes the key quantitative data comparing the two compounds.
| Compound | Target | IC50 (μM)[1] | Kd (nM) | Notes |
| WEHI-345 | RIPK2 | 0.13[1] | 46 | Potent and selective inhibitor of RIPK2. |
| Desmethyl-WEHI-345 | RIPK2 | >10 | Not Available | Significantly reduced inhibitory activity compared to WEHI-345. The hydrophobicity of WEHI-345 appears to contribute to its high affinity for RIPK2, as more hydrophilic analogs show lower binding affinity.[2] |
Impact on RIPK2 Signaling Pathway
WEHI-345 exerts its inhibitory effect on the NOD-like receptor (NLR) signaling pathway, a critical component of the innate immune system. Upon recognition of bacterial peptidoglycans, NOD1 and NOD2 recruit and activate RIPK2, leading to the downstream activation of NF-κB and MAP kinases and the subsequent production of pro-inflammatory cytokines. WEHI-345, by binding to the ATP pocket of RIPK2, blocks its kinase activity, thereby attenuating this inflammatory cascade. The desmethyl analog, with its reduced potency, is expected to have a significantly weaker effect on this pathway.
Caption: The NOD2 signaling pathway and the inhibitory action of WEHI-345.
Experimental Protocols
In Vitro RIPK2 Kinase Inhibition Assay
This assay is designed to measure the ability of a compound to inhibit the kinase activity of recombinant RIPK2.
Workflow:
Caption: Workflow for the in vitro RIPK2 kinase inhibition assay.
Methodology:
-
Recombinant human RIPK2 is incubated with varying concentrations of the test compound (WEHI-345 or its desmethyl analog) in a kinase buffer.
-
The kinase reaction is initiated by the addition of ATP and a suitable substrate (e.g., myelin basic protein).
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is terminated, and the amount of product formed (phosphorylated substrate) or ATP consumed is quantified. This can be achieved using various methods, including radiometric assays (³²P-ATP) or luminescence-based assays such as ADP-Glo™.[3][4]
-
The concentration of the compound that inhibits 50% of the kinase activity (IC50) is calculated from the dose-response curve.
Cellular Assay for Cytokine Production in Bone Marrow-Derived Macrophages (BMDMs)
This assay assesses the ability of the compounds to inhibit the production of pro-inflammatory cytokines in a cellular context.
Workflow:
Caption: Workflow for the cellular cytokine production assay in BMDMs.
Methodology:
-
Bone marrow is harvested from the femurs and tibias of mice.
-
Bone marrow cells are cultured in the presence of macrophage colony-stimulating factor (M-CSF) for several days to differentiate them into bone marrow-derived macrophages (BMDMs).[5]
-
Mature BMDMs are plated and pre-treated with various concentrations of WEHI-345 or its desmethyl analog.
-
The cells are then stimulated with a NOD2 ligand, such as muramyl dipeptide (MDP), to induce a pro-inflammatory response.[1]
-
After an incubation period, the cell culture supernatant is collected.
-
The concentrations of key pro-inflammatory cytokines, such as TNF-α and IL-6, in the supernatant are quantified using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based assay (e.g., Luminex).[6][7]
-
The inhibitory effect of the compounds on cytokine production is then determined.
Conclusion
The structural difference between WEHI-345 and its desmethyl analog, specifically the absence of a methyl group on the phenyl ring, leads to a significant reduction in its inhibitory activity against RIPK2. This underscores the critical role of the tolyl moiety in the potent and selective binding of WEHI-345 to its target. The provided data and experimental protocols offer a framework for researchers to further investigate the structure-activity relationships of RIPK2 inhibitors and to develop novel therapeutics for the treatment of inflammatory diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases [frontiersin.org]
- 3. thesgc.org [thesgc.org]
- 4. promega.com [promega.com]
- 5. Investigation of Macrophage Polarization Using Bone Marrow Derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In Vitro Assay of Desmethyl-WEHI-345 Analog, a RIPK2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the in vitro evaluation of Desmethyl-WEHI-345 analog, a putative inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2). RIPK2 is a critical mediator of inflammatory signaling pathways downstream of the intracellular pattern recognition receptors NOD1 and NOD2.[1][2][3] Dysregulation of the NOD-RIPK2 signaling axis is implicated in a variety of inflammatory and autoimmune diseases, making RIPK2 an attractive therapeutic target.[3][4] These protocols describe both a direct enzymatic assay to determine the inhibitory activity of the compound on purified RIPK2 and a cell-based assay to assess its functional effects on the downstream signaling cascade.
Introduction
Receptor-Interacting Protein Kinase 2 (RIPK2), a serine/threonine kinase, plays a pivotal role in the innate immune system.[3] Upon activation by NOD1 or NOD2, RIPK2 undergoes autophosphorylation and subsequent ubiquitination, leading to the activation of downstream signaling pathways, including NF-κB and MAPK, which drive the production of pro-inflammatory cytokines.[1][2][3] WEHI-345 is a known potent and selective inhibitor of RIPK2 with an IC50 of 0.13 μM.[5][6] This document outlines protocols to assess a desmethyl analog of WEHI-345 for its potential to inhibit RIPK2.
Data Presentation
Table 1: Profile of WEHI-345, a Reference RIPK2 Inhibitor
| Parameter | Value | Reference |
| Target | RIPK2 Kinase | [5] |
| IC50 (in vitro kinase assay) | 0.13 µM | [5][6][7] |
| Cellular Activity | Delays RIPK2 ubiquitylation and NF-κB activation | [5][8] |
| Inhibits MDP-induced RIPK2 autophosphorylation | [5] | |
| Blocks MDP-induced TNF and IL-6 transcription in BMDMs | [5][7] | |
| Reduces mRNA levels of NF-κB targets in THP-1 cells | [5][7] |
Experimental Protocols
In Vitro RIPK2 Kinase Inhibition Assay (Biochemical Assay)
This protocol is adapted from commercially available RIPK2 kinase assay kits, which measure the amount of ADP produced as a result of kinase activity.
Objective: To determine the half-maximal inhibitory concentration (IC50) of the this compound against purified human recombinant RIPK2.
Materials:
-
Recombinant human RIPK2 enzyme
-
Myelin Basic Protein (MBP) substrate
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
This compound (dissolved in DMSO)
-
WEHI-345 (as a positive control, dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection kit
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the this compound and the WEHI-345 positive control in DMSO. A typical starting concentration for the dilution series would be 100 µM.
-
Kinase Reaction Setup:
-
Add 5 µL of kinase assay buffer to each well.
-
Add 1 µL of the compound dilutions or DMSO (vehicle control) to the appropriate wells.
-
Add 2 µL of a mixture of recombinant RIPK2 enzyme and MBP substrate in kinase assay buffer.
-
Initiate the kinase reaction by adding 2 µL of ATP solution in kinase assay buffer. The final ATP concentration should be at or near the Km for RIPK2.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all experimental wells.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Assay for RIPK2 Inhibition in THP-1 Monocytes
This protocol assesses the ability of the this compound to inhibit the downstream effects of RIPK2 activation in a human monocytic cell line.
Objective: To evaluate the effect of the this compound on muramyl dipeptide (MDP)-induced NF-κB activation and pro-inflammatory cytokine production in THP-1 cells.
Materials:
-
THP-1 cells (human monocytic cell line)
-
RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, and 1% penicillin-streptomycin
-
Muramyl dipeptide (MDP)
-
This compound (dissolved in DMSO)
-
WEHI-345 (as a positive control, dissolved in DMSO)
-
Cell lysis buffer
-
Reagents for Western blotting (antibodies against phospho-RIPK2, total RIPK2, phospho-IκBα, total IκBα, and a loading control like GAPDH)
-
Reagents for qRT-PCR (RNA extraction kit, reverse transcriptase, qPCR master mix, and primers for TNFα, IL-8, and a housekeeping gene like GAPDH)
Procedure:
-
Cell Culture and Treatment:
-
Culture THP-1 cells in RPMI-1640 medium.
-
Seed the cells into 24-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the this compound or WEHI-345 for 1 hour. Include a DMSO vehicle control.
-
Stimulate the cells with 10 µg/mL MDP for a specified time (e.g., 30 minutes for signaling pathway analysis, 4-6 hours for gene expression analysis).
-
-
Western Blot Analysis (for NF-κB pathway activation):
-
After 30 minutes of MDP stimulation, wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-RIPK2, total RIPK2, phospho-IκBα, and total IκBα, followed by HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
qRT-PCR Analysis (for cytokine gene expression):
-
After 4-6 hours of MDP stimulation, harvest the cells and extract total RNA.
-
Synthesize cDNA from the RNA using reverse transcriptase.
-
Perform quantitative real-time PCR using primers for TNFα, IL-8, and GAPDH.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
-
Mandatory Visualizations
Caption: RIPK2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for in vitro biochemical and cellular assays.
References
- 1. Frontiers | Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review [frontiersin.org]
- 2. Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are RIPK2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. RIPK2: a promising target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. A RIPK2 inhibitor delays NOD signalling events yet prevents inflammatory cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays of Desmethyl-WEHI-345 and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desmethyl-WEHI-345 and its analogs are potent and selective inhibitors of Receptor-Interacting Protein Kinase 2 (RIPK2), a critical mediator of inflammatory signaling downstream of the intracellular pattern recognition receptors NOD1 and NOD2.[1][2] Upon recognition of bacterial peptidoglycan fragments, such as muramyl dipeptide (MDP) by NOD2, RIPK2 is activated, leading to the ubiquitination of RIPK2 and subsequent activation of the NF-κB and MAPK signaling pathways.[2][3][4] This cascade results in the production of pro-inflammatory cytokines and chemokines, including TNF-α, IL-6, and IL-8. Dysregulation of the NOD2-RIPK2 signaling axis is implicated in a variety of inflammatory diseases, making RIPK2 an attractive therapeutic target.[5]
These application notes provide a comprehensive guide to the cell-based assays used to characterize the activity of Desmethyl-WEHI-345 and its analogs as RIPK2 inhibitors. Detailed protocols for key experiments are provided to enable researchers to assess compound potency, cellular activity, and mechanism of action.
Mechanism of Action of WEHI-345 and its Analogs
WEHI-345 and its analogs are ATP-competitive inhibitors that bind to the kinase domain of RIPK2.[6][7] This binding prevents the autophosphorylation and subsequent activation of RIPK2, which in turn delays its ubiquitylation.[2] The downstream consequence is the inhibition of NF-κB and MAPK pathway activation, leading to a reduction in the transcription and secretion of inflammatory mediators.[2][8]
References
- 1. NF-κB luciferase reporter assay [bio-protocol.org]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. NF-κB reporter assay [bio-protocol.org]
- 4. Frontiers | Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. moleculardevices.com [moleculardevices.com]
- 7. researchgate.net [researchgate.net]
- 8. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols: Utilizing Desmethyl-WEHI-345 Analog in a Mouse Model of Colitis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Desmethyl-WEHI-345 analog, a potent RIPK2 inhibitor, in a dextran (B179266) sulfate (B86663) sodium (DSS)-induced mouse model of colitis. This document outlines the underlying signaling pathways, detailed experimental protocols, and expected quantitative outcomes, offering a framework for investigating the therapeutic potential of this compound in inflammatory bowel disease (IBD).
Introduction
Inflammatory bowel diseases (IBD), including Crohn's disease and ulcerative colitis, are chronic inflammatory conditions of the gastrointestinal tract.[1] Receptor-interacting serine/threonine-protein kinase 2 (RIPK2) has emerged as a critical mediator in the inflammatory signaling pathways associated with IBD.[2][3] RIPK2 is a key downstream signaling molecule for the nucleotide-binding oligomerization domain-containing protein 1 and 2 (NOD1 and NOD2) receptors, which recognize bacterial peptidoglycans and initiate an innate immune response.[4] Dysregulation of this pathway can lead to excessive inflammation.
This compound is a derivative of WEHI-345, a selective inhibitor of RIPK2 kinase activity.[5][6] WEHI-345 has been shown to delay the ubiquitination of RIPK2 and subsequent NF-κB activation, thereby preventing the production of pro-inflammatory cytokines.[4][7] By targeting RIPK2, this compound presents a promising therapeutic strategy to ameliorate the pathology of colitis.
Signaling Pathway
The activation of NOD1/2 receptors by bacterial components triggers the recruitment of RIPK2, leading to its autophosphorylation and ubiquitination.[8] This initiates a signaling cascade that results in the activation of the NF-κB and MAPK pathways, culminating in the transcription and release of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[2][3] this compound, by inhibiting the kinase activity of RIPK2, is expected to block these downstream events.
Experimental Protocols
The following protocols provide a detailed methodology for a DSS-induced colitis mouse model and subsequent treatment with this compound.
DSS-Induced Colitis Model
This protocol is adapted from standard procedures for inducing acute colitis in mice.[9][10]
Materials:
-
8-10 week old C57BL/6 mice
-
Dextran sulfate sodium (DSS, molecular weight 36,000-50,000 Da)
-
Sterile drinking water
-
Animal housing with a 12-hour light/dark cycle
Procedure:
-
Acclimatize mice for at least one week before the start of the experiment.
-
Divide mice into experimental groups (e.g., Vehicle control, DSS + Vehicle, DSS + this compound). A minimum of 8-10 mice per group is recommended.
-
To induce colitis, dissolve DSS in sterile drinking water to a final concentration of 2.5-3.0% (w/v). The optimal concentration may vary between batches of DSS and mouse strains.[10]
-
Provide the DSS solution as the sole source of drinking water for 5-7 consecutive days.
-
The vehicle control group should receive regular sterile drinking water.
-
Monitor mice daily for body weight, stool consistency, and the presence of blood in the feces.
Administration of this compound
Materials:
-
This compound
-
Vehicle for dissolution (e.g., DMSO followed by dilution in corn oil or a solution of 0.5% methylcellulose (B11928114) and 0.2% Tween 80)
-
Gavage needles or appropriate equipment for intraperitoneal injection
Procedure:
-
Based on studies with the parent compound WEHI-345 in other inflammatory models, a starting dose of 10-20 mg/kg can be proposed.[7] Dose-response studies are recommended to determine the optimal dosage for colitis.
-
Prepare the this compound solution in the chosen vehicle.
-
Administer the compound or vehicle to the respective groups daily, starting from day 0 (the first day of DSS administration) until the end of the experiment. Administration can be via oral gavage or intraperitoneal injection.
-
Continue daily monitoring of the mice.
Assessment of Colitis Severity
Disease Activity Index (DAI):
The DAI is a composite score based on weight loss, stool consistency, and rectal bleeding.
| Score | Weight Loss (%) | Stool Consistency | Rectal Bleeding |
| 0 | None | Normal | None |
| 1 | 1-5 | ||
| 2 | 5-10 | Loose stools | Slight bleeding |
| 3 | 10-15 | ||
| 4 | >15 | Diarrhea | Gross bleeding |
Endpoint Analysis:
At the end of the study (e.g., day 8-10), euthanize the mice and perform the following:
-
Measure the length of the colon from the cecum to the rectum.
-
Collect colon tissue for histological analysis (e.g., H&E staining to assess inflammation and tissue damage).
-
Collect colon tissue for cytokine analysis (e.g., ELISA or qPCR for TNF-α, IL-6, IL-1β).
-
Collect spleen and mesenteric lymph nodes for immunological studies if desired.
Experimental Workflow
Data Presentation: Expected Quantitative Outcomes
The following table summarizes the expected quantitative outcomes based on published data for RIPK2 inhibitors in mouse models of colitis.
| Parameter | Vehicle Control | DSS + Vehicle | DSS + Desmethyl-WEHI-345 (10 mg/kg) | DSS + Desmethyl-WEHI-345 (20 mg/kg) |
| Body Weight Change (%) | +2 to +5 | -15 to -20 | -8 to -12 | -5 to -8 |
| Disease Activity Index (DAI) | 0 | 3.5 - 4.0 | 2.0 - 2.5 | 1.5 - 2.0 |
| Colon Length (cm) | 8.0 - 9.0 | 5.0 - 6.0 | 6.5 - 7.5 | 7.0 - 8.0 |
| Histological Score | 0 - 1 | 8 - 10 | 4 - 6 | 2 - 4 |
| Colon TNF-α (pg/mg protein) | 50 - 100 | 800 - 1200 | 400 - 600 | 200 - 400 |
| Colon IL-6 (pg/mg protein) | 20 - 40 | 400 - 600 | 200 - 300 | 100 - 200 |
| Colon IL-1β (pg/mg protein) | 10 - 20 | 150 - 250 | 80 - 120 | 40 - 80 |
Note: These values are illustrative and may vary depending on the specific experimental conditions.
Conclusion
The use of this compound in a DSS-induced colitis mouse model provides a robust platform to evaluate its therapeutic efficacy. By inhibiting the kinase activity of RIPK2, this compound is expected to mitigate the inflammatory cascade that drives the pathology of colitis. The detailed protocols and expected outcomes presented in these application notes offer a solid foundation for researchers to investigate this promising therapeutic agent for the treatment of IBD.
References
- 1. RIPK2 Inhibition Blocks NOD2-Mediated IL-1β Production by Macrophages In Vitro but Exacerbates Crohn’s Disease-like Ileitis in SHIP–/– Mice | MDPI [mdpi.com]
- 2. RIPK2 as a New Therapeutic Target in Inflammatory Bowel Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A RIPK2 inhibitor delays NOD signalling events yet prevents inflammatory cytokine production [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Inflammatory Signaling by NOD-RIPK2 Is Inhibited by Clinically Relevant Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Moringin alleviates DSS-induced ulcerative colitis in mice by regulating Nrf2/NF-κB pathway and PI3K/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Differential colitis susceptibility of Th1- and Th2-biased mice: A multi-omics approach - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Desmethyl-WEHI-345 Analog: A Potent Inhibitor of Cytokine Production
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of a Desmethyl-WEHI-345 analog, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2), for the modulation of inflammatory cytokine production. The information presented is primarily based on the characterization of its parent compound, WEHI-345, and is intended to serve as a guide for investigating the therapeutic potential of this analog in NOD-driven inflammatory diseases.
Introduction
Intracellular Nucleotide-binding and Oligomerization Domain (NOD)-like receptors (NLRs) are crucial components of the innate immune system that recognize bacterial peptidoglycans.[1][2][3] Upon activation, NOD1 and NOD2 recruit and activate RIPK2, a key serine/threonine kinase.[2][4] This triggers downstream signaling cascades, primarily the NF-κB and MAPK pathways, leading to the transcription and production of pro-inflammatory cytokines such as TNF, IL-6, and IL-8.[1][2][5][6] Dysregulation of the NOD-RIPK2 signaling axis is implicated in various autoinflammatory disorders, including Crohn's disease, sarcoidosis, and multiple sclerosis.[4][5]
The this compound, like its parent compound WEHI-345, is a selective inhibitor of the RIPK2 kinase.[7][8][9] By binding to the ATP pocket of RIPK2, it blocks its kinase activity, thereby delaying RIPK2 ubiquitylation and subsequent activation of NF-κB and MAPK signaling.[1][7][10] This ultimately leads to a potent suppression of inflammatory cytokine production in vitro and in vivo.[1][11] These characteristics make the this compound a valuable tool for studying innate immunity and a promising therapeutic candidate for inflammatory diseases.[10]
Mechanism of Action: The NOD-RIPK2 Signaling Pathway
The this compound inhibits the kinase activity of RIPK2, a critical mediator in the NOD signaling pathway. The diagram below illustrates the signaling cascade and the point of inhibition.
References
- 1. A RIPK2 inhibitor delays NOD signalling events yet prevents inflammatory cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are RIPK2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. labordoc.ilo.org [labordoc.ilo.org]
- 4. Identification of Potent and Selective RIPK2 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medkoo.com [medkoo.com]
- 11. xcessbio.com [xcessbio.com]
Application Notes and Protocols: Detection of p-RIPK2 Inhibition by Desmethyl-WEHI-345 Analog using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Receptor-interacting serine/threonine-protein kinase 2 (RIPK2) is a critical mediator of inflammatory signaling pathways. Upon activation by nucleotide-binding oligomerization domain (NOD)-like receptors, RIPK2 undergoes autophosphorylation at Serine 176 (p-RIPK2), a key step in the downstream activation of NF-κB and MAPK signaling cascades.[1][2][3] Dysregulation of the NOD-RIPK2 signaling axis is implicated in various inflammatory diseases, making RIPK2 an attractive therapeutic target.[3][4] Desmethyl-WEHI-345 analog is a potent and selective inhibitor of RIPK2 kinase activity, effectively blocking the inflammatory response.[5][6][7][8] This document provides a detailed protocol for assessing the inhibitory effect of a this compound on RIPK2 phosphorylation in a cellular context using Western blot analysis.
Signaling Pathway of RIPK2 Inhibition
The following diagram illustrates the signaling pathway involving NOD2 and RIPK2, and the inhibitory action of the this compound. Bacterial muramyl dipeptide (MDP) is recognized by the intracellular sensor NOD2, leading to the recruitment and autophosphorylation of RIPK2. Phosphorylated RIPK2 then serves as a scaffold for downstream signaling complexes, ultimately activating NF-κB and MAPK pathways and inducing the production of pro-inflammatory cytokines. The this compound acts by binding to the ATP pocket of RIPK2, thereby preventing its autophosphorylation and blocking the subsequent inflammatory cascade.[2][3][9]
Caption: RIPK2 signaling pathway and point of inhibition.
Experimental Protocol
This protocol details the steps for treating cells with a this compound and subsequently performing a Western blot to detect changes in RIPK2 phosphorylation at Serine 176.
Materials:
-
Cell Line: Human monocytic cell line (e.g., THP-1) or other suitable cell line expressing RIPK2.
-
Cell Culture Media and Reagents: RPMI-1640, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, PMA (Phorbol 12-myristate 13-acetate) for THP-1 differentiation.
-
Stimulant: Muramyl dipeptide (MDP) or other appropriate NOD2 ligand.
-
Inhibitor: this compound.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[10]
-
Protein Assay: BCA Protein Assay Kit.
-
SDS-PAGE Reagents: Acrylamide/bis-acrylamide solution, Tris-HCl, SDS, TEMED, APS.
-
Transfer Buffer: Tris-glycine buffer with methanol.
-
Membranes: Polyvinylidene difluoride (PVDF) membranes.[11]
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).[10]
-
Primary Antibodies:
-
Rabbit anti-phospho-RIPK2 (Ser176) polyclonal antibody (Recommended dilution 1:500-1:1000).[12]
-
Mouse or Rabbit anti-total RIPK2 antibody.
-
Mouse anti-β-actin or anti-GAPDH antibody (loading control).
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG.
-
HRP-conjugated anti-mouse IgG.
-
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.
-
Imaging System: Chemiluminescence detection system.
Procedure:
-
Cell Culture and Treatment:
-
Culture THP-1 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
For differentiation, treat THP-1 cells with PMA (e.g., 50 ng/mL) for 24-48 hours.
-
Pre-treat differentiated THP-1 cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for 1-2 hours.
-
Stimulate the cells with MDP (e.g., 10 µg/mL) for 15-30 minutes to induce RIPK2 phosphorylation. Include an unstimulated control group.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.[10]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations for all samples. Prepare samples by adding Laemmli sample buffer and boiling for 5 minutes.[10]
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF membrane.[10]
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[10]
-
Incubate the membrane with the primary antibody against p-RIPK2 (Ser176) overnight at 4°C with gentle agitation.[10]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
To normalize the data, the blot can be stripped and re-probed for total RIPK2 and a loading control like β-actin or GAPDH.[11]
-
Quantify the band intensities using densitometry software.
-
Data Presentation
The following table presents a hypothetical quantitative analysis of p-RIPK2 levels following treatment with the this compound. Data is normalized to total RIPK2 and the loading control, and expressed as a percentage of the stimulated control.
| Treatment Group | This compound (µM) | MDP Stimulation | Relative p-RIPK2 Level (Normalized) | % Inhibition of p-RIPK2 |
| Unstimulated Control | 0 | - | 0.05 | - |
| Stimulated Control | 0 | + | 1.00 | 0% |
| Treatment 1 | 0.1 | + | 0.65 | 35% |
| Treatment 2 | 1 | + | 0.20 | 80% |
| Treatment 3 | 10 | + | 0.08 | 92% |
Experimental Workflow
The diagram below outlines the major steps of the experimental workflow.
Caption: Western blot workflow for p-RIPK2 detection.
Troubleshooting and Important Considerations
-
Phosphatase Activity: Always use phosphatase inhibitors in your lysis buffer and keep samples on ice to prevent dephosphorylation of RIPK2.[10]
-
Blocking Agent: Use BSA for blocking instead of milk, as milk contains phosphoproteins that can cause high background with phospho-specific antibodies.[10]
-
Antibody Specificity: Ensure the specificity of the p-RIPK2 antibody by including appropriate controls, such as lysates from unstimulated cells or cells treated with a known RIPK2 activator.[12]
-
Loading Control: Probing for total RIPK2 is crucial to confirm that the observed decrease in p-RIPK2 is due to inhibition of phosphorylation and not a decrease in the total amount of RIPK2 protein. A housekeeping protein like β-actin or GAPDH should also be used to ensure equal protein loading.[11]
-
Buffer Choice: Use Tris-based buffers (e.g., TBST) for washing and antibody dilutions, as phosphate-based buffers (PBS) can interfere with the binding of some phospho-specific antibodies.[11]
References
- 1. stjohnslabs.com [stjohnslabs.com]
- 2. What are RIPK2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. A RIPK2 inhibitor delays NOD signalling events yet prevents inflammatory cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 12. Anti-RIPK2 (phospho Ser176) Antibody (A93819) | Antibodies.com [antibodies.com]
Application Notes and Protocols: Solubilizing Desmethyl-WEHI-345 Analog for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Desmethyl-WEHI-345 analog is a potent and selective inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2), a critical signaling molecule in the NOD-like receptor pathway.[1][2][3][4] Dysregulation of the RIPK2 signaling cascade is implicated in various inflammatory and autoimmune diseases.[5] Consequently, inhibitors like the this compound are valuable tools for investigating the therapeutic potential of targeting this pathway. A significant challenge in utilizing this and similar hydrophobic compounds in in vitro cell culture experiments is their poor aqueous solubility. This document provides detailed protocols for solubilizing this compound and its subsequent application in cell-based assays.
Mechanism of Action
This compound, like its parent compound WEHI-345, functions by binding to the ATP pocket of RIPK2, thereby inhibiting its kinase activity.[6] This inhibition prevents the autophosphorylation and subsequent ubiquitination of RIPK2, which are crucial steps for the activation of downstream signaling pathways, most notably the NF-κB and MAPK pathways.[1][6][7] The ultimate effect is a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-8.[1][3][6][8]
Signaling Pathway Diagram
Caption: RIPK2 signaling pathway and the inhibitory action of Desmethyl-WEHI-345.
Solubility and Stock Solution Preparation
The hydrophobic nature of the this compound necessitates the use of organic solvents to create a concentrated stock solution. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent.
Table 1: Solubility Data for WEHI-345 (Analog Assumed Similar)
| Solvent | Solubility | Source |
| DMSO | ≥ 25 mg/mL | [3] |
| Water | Insoluble | [4] |
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous/molecular biology grade DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure: a. Aseptically weigh the desired amount of this compound powder. b. Add the appropriate volume of DMSO to achieve a 10 mM concentration. For example, for 1 mg of a compound with a molecular weight of 400 g/mol , add 250 µL of DMSO. c. Vortex thoroughly until the compound is completely dissolved. Gentle warming (37°C) or sonication can be used to aid dissolution if precipitation is observed.[1] d. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. e. Store the stock solution at -20°C or -80°C for long-term stability.[2]
Working Solution Preparation for Cell Culture
Direct addition of a concentrated DMSO stock to aqueous cell culture media can cause the compound to precipitate. Therefore, a serial dilution or the use of a co-solvent system is recommended to ensure the compound remains in solution at the final working concentration.
Protocol 2: Preparation of Working Solution by Serial Dilution
This is the most common and straightforward method.
-
Materials:
-
10 mM this compound DMSO stock solution
-
Complete cell culture medium
-
-
Procedure: a. Thaw an aliquot of the 10 mM stock solution. b. Perform a serial dilution of the stock solution in complete cell culture medium to achieve the desired final concentration. It is crucial to add the DMSO stock to the medium and mix immediately, rather than the other way around. c. Ensure the final concentration of DMSO in the cell culture medium does not exceed a level that is toxic to the specific cell line being used (typically ≤ 0.5%).
Table 2: Example Dilution Series for a 10 µM Final Concentration
| Step | Action | Volume of Stock/Previous Dilution | Volume of Medium | Resulting Concentration | Final DMSO % (in well) |
| 1 | Prepare intermediate dilution | 10 µL of 10 mM stock | 990 µL | 100 µM | 0.1% |
| 2 | Prepare final working solution | 100 µL of 100 µM solution | 900 µL | 10 µM | 0.01% |
Protocol 3: Co-Solvent/Formulation Approach for Difficult Compounds
For analogs that exhibit significant precipitation even with serial dilution, a co-solvent system can be employed. This should be optimized for each specific cell line to minimize toxicity.
-
Materials:
-
10 mM this compound DMSO stock solution
-
Pluronic F-127 or Cremophor EL
-
Complete cell culture medium
-
-
Procedure: a. Prepare a 10% (w/v) stock solution of Pluronic F-127 or Cremophor EL in DMSO. b. Dissolve the this compound in this co-solvent stock solution to the desired concentration. c. Serially dilute this new stock solution in complete cell culture medium, ensuring the final concentration of the co-solvent is non-toxic to the cells.
Experimental Workflow for Cell Treatment
The following workflow outlines a typical experiment to assess the efficacy of the this compound in inhibiting RIPK2-mediated inflammatory responses.
Experimental Workflow Diagram
Caption: A typical experimental workflow for evaluating this compound activity.
Protocol 4: Inhibition of Cytokine Production in THP-1 Macrophages
This protocol describes the use of the this compound to inhibit muramyl dipeptide (MDP)-induced cytokine production in a human monocytic cell line.
-
Cell Culture and Differentiation: a. Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. b. To differentiate into macrophage-like cells, seed THP-1 cells in a 24-well plate at a density of 5 x 10^5 cells/well and treat with 100 ng/mL phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48 hours. c. After differentiation, wash the cells with fresh medium and allow them to rest for 24 hours.
-
Inhibitor Treatment and Stimulation: a. Prepare working solutions of this compound in complete medium at various concentrations (e.g., 1 nM to 10 µM) from the 10 mM DMSO stock. Include a vehicle control (medium with the highest equivalent percentage of DMSO). b. Remove the medium from the differentiated THP-1 cells and add the medium containing the inhibitor or vehicle control. c. Pre-incubate the cells with the inhibitor for 1-2 hours. d. Stimulate the cells by adding MDP to a final concentration of 10 µg/mL.
-
Sample Collection and Analysis: a. Incubate the cells for 6-24 hours, depending on the endpoint being measured. b. For cytokine secretion analysis: Collect the cell culture supernatant and store at -80°C. Analyze the levels of TNF-α, IL-6, or IL-8 using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions. c. For gene expression analysis: After the desired incubation time, wash the cells with PBS and lyse them to extract total RNA. Perform quantitative real-time PCR (qPCR) to measure the mRNA levels of target genes (e.g., TNF, IL6, IL8). d. For protein analysis: Lyse the cells in RIPA buffer with protease and phosphatase inhibitors. Analyze protein levels and phosphorylation status of key signaling molecules (e.g., phospho-RIPK2, phospho-IκBα) by Western blotting.
Conclusion
The successful use of this compound in cell culture hinges on proper solubilization and handling to avoid precipitation and ensure accurate dosing. The protocols outlined in this document provide a comprehensive guide for researchers to effectively prepare and utilize this potent RIPK2 inhibitor in their in vitro studies, thereby facilitating further investigation into the role of RIPK2 in health and disease. It is always recommended to perform initial dose-response and toxicity experiments to determine the optimal, non-toxic working concentration for any new compound and cell line combination.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. abmole.com [abmole.com]
- 4. xcessbio.com [xcessbio.com]
- 5. Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A RIPK2 inhibitor delays NOD signalling events yet prevents inflammatory cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
Application Note: High-Throughput Screening of NF-κB Inhibition by a Desmethyl-WEHI-345 Analog Using a Luciferase Reporter Assay
For Research Use Only.
Abstract
This application note details a robust and sensitive method for quantifying the inhibitory potential of a Desmethyl-WEHI-345 analog on the Nuclear Factor-kappa B (NF-κB) signaling pathway. The protocol employs a stable cell line expressing a luciferase reporter gene under the transcriptional control of NF-κB response elements. Inhibition of the NF-κB pathway by the test compound results in a dose-dependent decrease in luciferase expression, which is readily measured using a luminometer. This assay provides a quantitative tool for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel anti-inflammatory and immunomodulatory agents targeting the NF-κB cascade.
Introduction
The Nuclear Factor-kappa B (NF-κB) family of transcription factors plays a critical role in regulating a wide array of cellular processes, including immune and inflammatory responses, cell proliferation, and apoptosis.[1][2][3] Dysregulation of the NF-κB signaling pathway is implicated in the pathophysiology of numerous diseases, such as chronic inflammatory conditions, autoimmune disorders, and cancer.[4] This makes the NF-κB pathway a prime target for therapeutic intervention.[2][4]
WEHI-345 is a potent and selective inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2), a critical upstream activator of NF-κB in response to NOD-like receptor stimulation.[5][6][7][8] By inhibiting RIPK2, WEHI-345 effectively delays RIPK2 ubiquitylation and subsequent NF-κB activation.[5][7][8] Desmethyl-WEHI-345 is an analog of this compound and is also expected to exhibit inhibitory effects on the NF-κB pathway.
This application note provides a detailed protocol for a 96-well plate-based luciferase reporter assay to determine the potency of a this compound in inhibiting NF-κB activation.[4][9][10] The assay utilizes a cell line engineered to express luciferase upon the activation of NF-κB, offering a highly sensitive and reproducible method for high-throughput screening and dose-response analysis of potential inhibitors.[4][10][11]
NF-κB Signaling Pathway
The canonical NF-κB signaling pathway is initiated by various stimuli, including pro-inflammatory cytokines like TNF-α and IL-1.[4][12] In unstimulated cells, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[4][13] Upon stimulation, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent ubiquitination and proteasomal degradation of IκB proteins.[1][13] This process liberates NF-κB dimers, allowing them to translocate to the nucleus, bind to κB sites on DNA, and initiate the transcription of target genes, including the luciferase reporter in this assay system.[1][4]
Caption: Canonical NF-κB signaling pathway.
Materials and Methods
Materials
-
HEK293 cells stably expressing an NF-κB-luciferase reporter construct (or a similar suitable cell line)
-
Complete cell culture medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin
-
This compound stock solution (dissolved in DMSO)
-
Recombinant human Tumor Necrosis Factor-alpha (TNF-α)
-
Phosphate-Buffered Saline (PBS), sterile
-
Luciferase Assay Reagent (e.g., Promega Luciferase Assay System)
-
White, opaque 96-well cell culture plates
-
Luminometer
Experimental Protocol
The following protocol outlines the steps for a 96-well plate-based NF-κB reporter assay.
Day 1: Cell Seeding
-
Culture and expand the NF-κB reporter cell line in T-75 flasks.
-
On the day of the experiment, detach the cells using trypsin-EDTA, neutralize with complete culture medium, and centrifuge to pellet the cells.
-
Resuspend the cell pellet in fresh complete culture medium and perform a cell count.
-
Seed the cells into a white, opaque 96-well plate at a density of 5 x 104 cells per well in a volume of 100 µL.
-
Incubate the plate overnight (18-24 hours) at 37°C in a humidified incubator with 5% CO2.
Day 2: Compound Treatment and Stimulation
-
Prepare serial dilutions of the this compound in complete culture medium. It is recommended to prepare 2X final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to minimize solvent-induced cytotoxicity.
-
Carefully remove the culture medium from the wells.
-
Add 50 µL of the diluted this compound to the respective wells. Include wells with medium and DMSO as a vehicle control.
-
Incubate the plate for 1 hour at 37°C in a 5% CO2 incubator to allow for compound uptake.
-
Prepare a 2X working solution of TNF-α in complete culture medium (e.g., 20 ng/mL for a final concentration of 10 ng/mL).
-
Add 50 µL of the TNF-α working solution to all wells except for the unstimulated control wells. Add 50 µL of complete culture medium to the unstimulated control wells.
-
Incubate the plate for 6 hours at 37°C in a 5% CO2 incubator.
Day 2: Luciferase Assay
-
Equilibrate the 96-well plate and the Luciferase Assay Reagent to room temperature.
-
Remove the culture medium from the wells and gently wash the cells once with 100 µL of PBS.
-
Add 20-100 µL of Luciferase Assay Reagent to each well (follow the manufacturer's instructions).
-
Incubate the plate at room temperature for 10-15 minutes, protected from light, to ensure complete cell lysis and stabilization of the luminescent signal.
-
Measure the luminescence in each well using a plate-reading luminometer.
Caption: Experimental workflow for the NF-κB reporter assay.
Data Analysis
-
Normalization: The Relative Light Units (RLU) for each well are normalized to the vehicle control (DMSO-treated, TNF-α stimulated cells) to determine the percentage of NF-κB activation.
-
% Activation = (RLUsample / RLUvehicle control) * 100
-
-
Percentage Inhibition: The percentage of inhibition for each concentration of the this compound is calculated as follows:
-
% Inhibition = 100 - % Activation
-
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic dose-response curve.
Expected Results
The this compound is expected to inhibit TNF-α-induced NF-κB activation in a dose-dependent manner. The following table provides an example of expected results.
| This compound (µM) | Average RLU | % Inhibition |
| 0 (Unstimulated) | 1,500 | N/A |
| 0 (Vehicle Control) | 100,000 | 0 |
| 0.01 | 85,000 | 15 |
| 0.1 | 60,000 | 40 |
| 1 | 25,000 | 75 |
| 10 | 5,000 | 95 |
| 100 | 2,000 | 98 |
From this data, an IC50 value can be calculated, providing a quantitative measure of the compound's potency.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background in unstimulated wells | - Autofluorescence of the compound- Contamination | - Run a compound-only control (no cells)- Ensure sterile technique |
| Low signal in stimulated wells | - Low cell viability- Inactive TNF-α- Problem with luciferase reagent | - Check cell health and density- Use a fresh aliquot of TNF-α- Use fresh luciferase reagent |
| High well-to-well variability | - Inconsistent cell seeding- Pipetting errors | - Ensure a homogenous cell suspension- Use calibrated pipettes and careful technique |
Conclusion
The NF-κB luciferase reporter assay is a highly effective method for screening and characterizing inhibitors of the NF-κB signaling pathway. This application note provides a detailed protocol for assessing the inhibitory activity of a this compound, offering a valuable tool for drug discovery and development in the fields of inflammation and immunology. The assay is amenable to high-throughput formats and provides robust, quantitative data for the determination of compound potency.
References
- 1. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 2. A beginner's guide to NF-kappaB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bosterbio.com [bosterbio.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A RIPK2 inhibitor delays NOD signalling events yet prevents inflammatory cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. indigobiosciences.com [indigobiosciences.com]
- 10. goldbio.com [goldbio.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creative-diagnostics.com [creative-diagnostics.com]
Application of Desmethyl-WEHI-345 Analog in Immunology Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Desmethyl-WEHI-345 analog is a protein kinase inhibitor with potential applications in immunology research, particularly in the study of inflammatory diseases.[1][2] While specific immunological data for the this compound is not extensively available in current literature, its structural similarity to WEHI-345 suggests a comparable mechanism of action. WEHI-345 is a potent and selective inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2), a critical signaling node in the Nucleotide-binding Oligomerization Domain (NOD)-like receptor pathway.[3][4] This pathway plays a crucial role in the innate immune response to bacterial pathogens and its dysregulation is implicated in various inflammatory conditions. These application notes and protocols are primarily based on the well-characterized activities of WEHI-345 and provide a framework for the investigation of the this compound.
Mechanism of Action: Targeting the NOD-RIPK2 Signaling Axis
The innate immune system relies on pattern recognition receptors (PRRs) to detect conserved microbial structures. NOD1 and NOD2 are intracellular PRRs that recognize components of bacterial peptidoglycan.[5][6] Upon ligand binding, NOD1 and NOD2 recruit and activate RIPK2, a serine/threonine kinase.[5][7] Activated RIPK2 undergoes autophosphorylation and ubiquitination, leading to the activation of downstream signaling cascades, including the NF-κB and MAPK pathways.[7] This culminates in the production of pro-inflammatory cytokines and chemokines, orchestrating an immune response.
WEHI-345 and its analogs are believed to act as ATP-competitive inhibitors of the RIPK2 kinase domain.[8] By binding to the ATP-binding pocket of RIPK2, these compounds prevent its autophosphorylation and subsequent activation, thereby blocking downstream signaling and the production of inflammatory mediators.[4]
Data Presentation: In Vitro and In Vivo Efficacy of WEHI-345
The following tables summarize the quantitative data for the parent compound, WEHI-345, providing a benchmark for the expected activity of its desmethyl analog.
Table 1: In Vitro Activity of WEHI-345
| Assay Type | Cell Line/System | Ligand | Measured Endpoint | IC50 / Effect | Reference |
| Kinase Assay | Recombinant human RIPK2 | - | RIPK2 kinase activity | 0.13 µM | [3][4] |
| Cellular Assay | Raw 267.4 cells | MDP | RIPK2 autophosphorylation | Inhibition at 500 nM | [4] |
| Cellular Assay | Bone Marrow-Derived Macrophages (BMDMs) | MDP | TNF and IL-6 transcription | Potent blockade at 500 nM | [4] |
| Cellular Assay | THP-1 cells | MDP | mRNA levels of NF-κB targets (TNF, IL-8, IL-1β, A20) | Reduction | [4] |
| Cellular Assay | U2OS/NOD2 cells | L18-MDP | CXCL8 production | - | [8] |
| Cellular Assay | RAW264.7 cells | MDP | TNF release | - | [8] |
Table 2: In Vivo Activity of WEHI-345
| Animal Model | Disease Model | Dosing Regimen | Measured Endpoint | Outcome | Reference |
| C57BL/6 Mice | Experimental Autoimmune Encephalomyelitis (EAE) | 20 mg/kg, i.p., twice daily for 6 days | Disease score, inflammatory infiltrate, body weight, cytokine levels | Reduced disease severity, improved clinical signs | [4] |
| Mice | MDP-induced inflammation | 10 mg/kg, i.p. (pretreatment) | Serum TNF levels | Partial reduction | [8] |
Experimental Protocols
These protocols provide a starting point for the characterization of the this compound. It is recommended to optimize concentrations and incubation times for each specific experimental setup.
In Vitro RIPK2 Kinase Inhibition Assay
This assay determines the direct inhibitory effect of the this compound on RIPK2 kinase activity.
Materials:
-
Recombinant human RIPK2 enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP
-
Substrate (e.g., a generic kinase substrate like myelin basic protein or a specific RIPK2 peptide substrate)
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
Protocol:
-
Prepare a serial dilution of the this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations. Include a DMSO-only control.
-
In a 384-well plate, add 1 µL of the diluted compound or DMSO control.
-
Add 2 µL of recombinant RIPK2 enzyme diluted in kinase buffer.
-
Add 2 µL of a substrate/ATP mix. The final ATP concentration should be close to the Kₘ for RIPK2 if known, or a standard concentration (e.g., 10-100 µM).
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Assay for Inhibition of NOD2-Mediated NF-κB Activation
This protocol assesses the ability of the this compound to block NOD2-dependent signaling in a cellular context.
Materials:
-
HEK293T cells stably expressing human NOD2 and an NF-κB-luciferase reporter (or similar cell line like THP-1 XBlue™ cells)
-
DMEM with 10% FBS and antibiotics
-
Muramyl dipeptide (MDP) or other NOD2 ligand (e.g., L18-MDP)
-
This compound (dissolved in DMSO)
-
Luciferase assay reagent
-
96-well cell culture plates
Protocol:
-
Seed the HEK293T-NOD2-NF-κB-luciferase cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the this compound (or DMSO control) for 1 hour.
-
Stimulate the cells with an optimal concentration of MDP (e.g., 10 µg/mL) for 6-8 hours. Include an unstimulated control.
-
Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.
-
Normalize the luciferase activity to a measure of cell viability (e.g., using a CellTiter-Glo® assay).
-
Calculate the percent inhibition of NF-κB activation and determine the IC50 value.
Western Blot Analysis of RIPK2 Pathway Activation
This method visualizes the inhibition of RIPK2-mediated signaling events by observing the phosphorylation status of downstream proteins.
Materials:
-
THP-1 or bone marrow-derived macrophages (BMDMs)
-
RPMI-1640 with 10% FBS and antibiotics
-
MDP
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-IKKα/β, anti-IKKβ, anti-phospho-IκBα, anti-IκBα, anti-β-actin
-
HRP-conjugated secondary antibodies
-
ECL Western blotting detection reagents
Protocol:
-
Plate THP-1 cells or BMDMs and differentiate/culture as required.
-
Pre-treat the cells with the this compound or DMSO for 1 hour.
-
Stimulate the cells with MDP for a short time course (e.g., 0, 15, 30, 60 minutes).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an ECL reagent and an imaging system.
In Vivo Mouse Model of Peritonitis
This in vivo model assesses the anti-inflammatory efficacy of the this compound.
Materials:
-
C57BL/6 mice
-
MDP
-
This compound formulated for in vivo administration (e.g., in a solution of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline)
-
PBS
-
FACS buffer (PBS with 2% FBS)
-
Antibodies for flow cytometry (e.g., anti-CD45, anti-Ly6G, anti-F4/80)
Protocol:
-
Administer the this compound or vehicle control to mice via intraperitoneal (i.p.) injection.
-
After a set pre-treatment time (e.g., 30-60 minutes), induce peritonitis by i.p. injection of MDP (e.g., 100 µg per mouse).
-
After a defined period (e.g., 4-6 hours), euthanize the mice and perform a peritoneal lavage with ice-cold PBS.
-
Collect the peritoneal fluid and centrifuge to pellet the cells.
-
Resuspend the cells in FACS buffer and count the total number of cells.
-
Stain the cells with fluorescently labeled antibodies against immune cell markers to identify neutrophils, macrophages, etc.
-
Analyze the cell populations by flow cytometry.
-
The supernatant from the peritoneal lavage can be used to measure cytokine levels by ELISA.
Mandatory Visualizations
Caption: NOD2-RIPK2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the evaluation of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. NOD-Like Receptors: Master Regulators of Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cusabio.com [cusabio.com]
- 7. Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small molecule inhibitors reveal an indispensable scaffolding role of RIPK2 in NOD2 signaling | The EMBO Journal [link.springer.com]
Application Notes and Protocols for Studying Crohn's Disease Mechanisms using a Desmethyl-WEHI-3A45 Analog
For Researchers, Scientists, and Drug Development Professionals
Introduction
Crohn's disease is a chronic inflammatory bowel disease (IBD) characterized by complex and often debilitating inflammation of the gastrointestinal tract.[1][2] The pathogenesis of Crohn's disease is multifactorial, involving genetic predisposition, environmental factors, and an aberrant immune response to gut microbiota.[1] A key signaling pathway implicated in the inflammatory response is the Nucleotide-binding Oligomerization Domain 2 (NOD2) pathway. Upon recognition of bacterial muramyl dipeptide (MDP), NOD2 activates the Receptor-Interacting Protein Kinase 2 (RIPK2), leading to the downstream activation of NF-κB and MAPK signaling pathways and the production of pro-inflammatory cytokines.[3][4][5]
Mechanism of Action
WEHI-345 and its analogs are potent and selective inhibitors of RIPK2 kinase activity.[7][10] The primary mechanism of action involves binding to the ATP-binding pocket of RIPK2, which delays RIPK2 ubiquitylation and subsequent activation of the NF-κB signaling pathway upon NOD2 stimulation.[7][10] This inhibition of RIPK2 autophosphorylation and downstream signaling effectively reduces the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-6, and IL-8, which are key mediators of the inflammatory response in Crohn's disease.[6][10][11]
Data Presentation
Quantitative data for the parent compound, WEHI-345, is summarized below to provide a reference for the expected activity of its desmethyl analog.
| Parameter | Value | Assay System | Reference |
| IC50 | 0.13 µM | In vitro RIPK2 kinase assay | [7][10] |
| Kd | 46 nM | In vitro binding assay | [11] |
| Cellular Activity | Inhibition of MDP-induced TNF and IL-6 transcription in BMDMs | 500 nM | [10] |
| In Vivo Efficacy | Amelioration of experimental autoimmune encephalomyelitis in mice | 20 mg/kg, twice daily |
Experimental Protocols
In Vitro Assays
1. RIPK2 Kinase Inhibition Assay
This protocol is designed to determine the direct inhibitory effect of the Desmethyl-WEHI-345 analog on RIPK2 kinase activity.
-
Materials:
-
Recombinant human RIPK2 enzyme
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT)
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection system
-
384-well plates
-
Plate reader capable of luminescence detection
-
-
Protocol:
-
Prepare a serial dilution of the this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
In a 384-well plate, add 5 µL of the diluted compound or DMSO (vehicle control).
-
Add 10 µL of recombinant RIPK2 enzyme diluted in kinase buffer to each well.
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of ATP solution (final concentration to be optimized, typically near the Km for ATP).
-
Incubate for 1 hour at 30°C.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
2. Cellular Assay for Inhibition of NOD2-Mediated Cytokine Production
This protocol assesses the ability of the this compound to inhibit the production of pro-inflammatory cytokines in a cellular model of NOD2 activation. Bone marrow-derived macrophages (BMDMs) are a suitable cell type for this assay.
-
Materials:
-
Bone marrow cells isolated from mice
-
Macrophage Colony-Stimulating Factor (M-CSF)
-
DMEM or RPMI-1640 medium supplemented with 10% FBS and antibiotics
-
Muramyl dipeptide (MDP)
-
This compound (dissolved in DMSO)
-
ELISA kits for TNF-α and IL-6
-
96-well cell culture plates
-
-
Protocol:
-
BMDM Differentiation:
-
Isolate bone marrow from the femurs and tibias of mice.
-
Culture the cells in DMEM supplemented with 10% FBS, antibiotics, and 20 ng/mL M-CSF for 7 days to differentiate them into macrophages.
-
-
Cell Treatment:
-
Seed the differentiated BMDMs into 96-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the this compound or DMSO (vehicle control) for 1 hour.
-
Stimulate the cells with 10 µg/mL MDP for 24 hours.
-
-
Cytokine Measurement:
-
Collect the cell culture supernatants.
-
Measure the concentrations of TNF-α and IL-6 in the supernatants using ELISA kits according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percent inhibition of cytokine production for each compound concentration compared to the MDP-stimulated, DMSO-treated control.
-
Determine the IC₅₀ value for the inhibition of each cytokine.
-
-
In Vivo Assay
1. Dextran Sulfate (B86663) Sodium (DSS)-Induced Colitis Model
This protocol evaluates the in vivo efficacy of the this compound in a mouse model of acute colitis that shares some pathological features with Crohn's disease.
-
Materials:
-
8-10 week old C57BL/6 mice
-
Dextran sulfate sodium (DSS; molecular weight 36,000-50,000 Da)
-
This compound formulated for oral or intraperitoneal administration
-
Vehicle control for the compound formulation
-
Animal balance
-
Scoring system for disease activity index (DAI)
-
-
Protocol:
-
Induction of Colitis:
-
Administer 2-3% (w/v) DSS in the drinking water of the mice for 5-7 consecutive days. A control group should receive regular drinking water.
-
-
Compound Administration:
-
Beginning on day 0 or day 1 of DSS administration, treat groups of mice daily with the this compound at various doses or with the vehicle control.
-
-
Monitoring:
-
Monitor the mice daily for body weight, stool consistency, and the presence of blood in the stool.
-
Calculate a daily Disease Activity Index (DAI) score based on these parameters (see table below).
-
-
Endpoint Analysis:
-
At the end of the study (typically day 7-10), euthanize the mice.
-
Measure the length of the colon.
-
Collect colon tissue for histological analysis (e.g., H&E staining to assess inflammation and tissue damage) and for measuring cytokine levels (e.g., by ELISA or qPCR).
-
-
-
Disease Activity Index (DAI) Scoring:
| Score | Weight Loss (%) | Stool Consistency | Blood in Stool |
| 0 | None | Normal | Negative |
| 1 | 1-5 | ||
| 2 | 5-10 | Loose | Positive |
| 3 | 10-15 | ||
| 4 | >15 | Diarrhea | Gross Bleeding |
Visualizations
Signaling Pathway
Caption: NOD2-RIPK2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Experimental workflow for evaluating a this compound in Crohn's disease models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. RIPK2 as a New Therapeutic Target in Inflammatory Bowel Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases [frontiersin.org]
- 7. Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. WO2016144846A1 - Pyrazolopyrimidine inhibitors of irak4 activity - Google Patents [patents.google.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. abmole.com [abmole.com]
Troubleshooting & Optimization
Navigating Solubility Challenges with Desmethyl-WEHI-345 Analogs: A Technical Support Guide
For researchers and drug development professionals working with Desmethyl-WEHI-345 analogs, ensuring compound solubility is a critical first step for reliable experimental results. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common solubility issues encountered with this class of RIPK2 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for dissolving Desmethyl-WEHI-345 analogs?
A1: The initial approach for solubilizing a new or challenging compound should be systematic. It is recommended to begin with Dimethyl Sulfoxide (DMSO), a powerful and common solvent for many organic molecules.[1] For a specific analog of WEHI-345 (CAS 1354825-62-9), a solubility of 30 mg/mL in DMSO has been reported, though this may require ultrasonic treatment and warming.[2]
Q2: My Desmethyl-WEHI-345 analog precipitates when I dilute my DMSO stock into an aqueous buffer for my cell-based assay. What can I do?
A2: This phenomenon, known as "precipitation upon dilution," is a common challenge with hydrophobic small molecules.[1][3] Several strategies can be employed to mitigate this issue:
-
Lower the Final Concentration: The most direct approach is to reduce the final concentration of the inhibitor in your assay to stay within its aqueous solubility limit.[1][3]
-
Optimize DMSO Concentration: While minimizing DMSO is ideal, a slightly higher final concentration (up to 0.5% is often tolerated in cell-based assays) may be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration to assess any effects on your experimental system.[3]
-
Utilize Surfactants: The addition of a low concentration (e.g., 0.01-0.1%) of a non-ionic surfactant, such as Tween® 20 or Triton™ X-100, can help maintain the solubility of hydrophobic compounds in aqueous solutions.[1]
-
Employ Co-solvents: A small percentage of a water-miscible organic solvent like ethanol (B145695) or polyethylene (B3416737) glycol (PEG) in your aqueous buffer can increase your compound's solubility.[1]
-
Adjust pH: For compounds with ionizable groups, adjusting the pH of the buffer can significantly impact solubility.[1][3]
Q3: Is it safe to heat or sonicate my this compound to aid dissolution?
A3: Gentle heating and sonication can be effective for dissolving stubborn compounds.[1] It is advisable to gently warm the solution, for instance, in a 37°C water bath, and use short bursts of sonication to avoid overheating.[1] However, it is crucial to first confirm the thermal stability of your specific analog, as excessive or prolonged heating can lead to degradation.[1] Always visually inspect the solution for any changes in color or clarity that might indicate degradation.[1]
Q4: I am observing inconsistent results in my cell-based assays. Could this be related to solubility?
A4: Yes, poor solubility and precipitation of the inhibitor in cell culture medium are common causes of inconsistent experimental results.[1] If the compound precipitates, the actual concentration of the soluble inhibitor in the assay will be lower and more variable than the intended concentration. It is also important to consider the presence of serum in the culture medium, which can sometimes affect the solubility and bioavailability of small molecules.[1]
Troubleshooting Guide
This guide provides a systematic approach to addressing solubility issues with Desmethyl-WEHI-345 analogs.
Problem 1: Compound will not dissolve in the initial solvent.
Workflow for Initial Dissolution
Caption: Workflow for initial compound dissolution.
Problem 2: Compound precipitates upon dilution into aqueous buffer.
Decision Tree for Preventing Precipitation
Caption: Decision tree for addressing precipitation.
Data Presentation
Table 1: Solubility of WEHI-345 and an Analog in Common Solvents
| Compound | Solvent | Solubility | Notes |
| WEHI-345 | DMF | 2 mg/mL[4] | |
| WEHI-345 | DMSO | 2 mg/mL[4] | |
| WEHI-345 | Ethanol | Slightly soluble[4] | |
| WEHI-345 Analog (CAS 1354825-62-9) | DMSO | 30 mg/mL[2] | Requires ultrasonic and warming.[2] |
Table 2: General Strategies for Solubility Enhancement
| Strategy | Description | Example |
| Co-solvency | Adding a water-miscible solvent to the aqueous solution.[5] | Adding ethanol or PEG to the buffer.[1] |
| pH Adjustment | Modifying the pH of the solution to ionize the compound, increasing its solubility.[1] | Acidifying the buffer for a basic compound.[1] |
| Surfactants/Emulsifiers | Using agents to create micro-emulsions or micelles that encapsulate the hydrophobic compound.[1][5] | Tween® 20, Triton™ X-100.[1] |
| Complexation | Forming inclusion complexes with agents like cyclodextrins.[6] | Using SBE-β-CD in saline.[7] |
| Particle Size Reduction | Increasing the surface area of the solid compound to enhance dissolution rate.[6] | Sonocrystallization, nanonization.[6] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Weigh out the appropriate mass of the this compound powder.
-
Add the calculated volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the tube vigorously for 1-2 minutes.[1]
-
If the compound is not fully dissolved, gently warm the tube in a 37°C water bath for 5-10 minutes, followed by vortexing.[1]
-
Sonication in short bursts can also be applied to aid dissolution.[1]
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1][2]
Protocol 2: Kinetic Solubility Assessment in Aqueous Buffer
This protocol provides a general method to estimate the kinetic solubility of a small molecule inhibitor in an aqueous buffer.[3]
-
Prepare a high-concentration stock solution: Dissolve the compound in 100% DMSO to make a 10 mM stock solution.
-
Serial Dilution: Create a serial dilution of the stock solution in DMSO.
-
Dilution in Aqueous Buffer: In a 96-well plate, add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 98 µL) of your desired aqueous buffer (e.g., PBS, pH 7.4). This creates a range of final compound concentrations with a consistent final DMSO concentration.
-
Incubation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours).
-
Visual or Instrumental Assessment: Visually inspect each well for signs of precipitation. Alternatively, measure the turbidity using a plate reader.
-
Determine Kinetic Solubility: The highest concentration that remains clear is the approximate kinetic solubility of your compound under these conditions.[3]
Signaling Pathway
Desmethyl-WEHI-345 analogs are expected to function similarly to WEHI-345, which is a potent and selective inhibitor of RIPK2 kinase.[7] RIPK2 is a critical signaling node downstream of the intracellular pattern recognition receptors NOD1 and NOD2.[8] Upon recognition of bacterial peptidoglycans, NOD receptors recruit RIPK2, leading to its activation, ubiquitination, and subsequent activation of NF-κB and MAPK pathways, which drives the production of pro-inflammatory cytokines.[9][10] By inhibiting the kinase activity of RIPK2, WEHI-345 and its analogs can block these downstream inflammatory responses.[8]
NOD2-RIPK2 Signaling Pathway and Point of Inhibition
Caption: Inhibition of the NOD2-RIPK2 signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. ijmsdr.org [ijmsdr.org]
- 6. Solubility enhancement techniques- a review on conventional and novel approaches [wisdomlib.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A RIPK2 inhibitor delays NOD signalling events yet prevents inflammatory cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inflammatory Signaling by NOD-RIPK2 Is Inhibited by Clinically Relevant Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Desmethyl-WEHI-345 Analog Concentration for Cell Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The following information will guide you through the process of determining the optimal concentration of Desmethyl-WEHI-345 analogs for your cell treatment experiments.
Frequently Asked Questions (FAQs)
Q1: What is Desmethyl-WEHI-345 and its mechanism of action?
Desmethyl-WEHI-345 is an analog of WEHI-345, which is a potent and selective inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2). RIPK2 is a key signaling molecule in the Nucleotide-binding Oligomerization Domain (NOD)-like receptor pathway, which is involved in the innate immune response to bacterial peptidoglycans.[1] WEHI-345 inhibits RIPK2 by binding to its ATP pocket, which in turn delays the ubiquitination of RIPK2 and the subsequent activation of the NF-κB signaling pathway, ultimately preventing the production of pro-inflammatory cytokines.[1] As an analog, Desmethyl-WEHI-345 is expected to have a similar mechanism of action, but its potency and optimal concentration may differ.
Q2: I can't find a recommended concentration for my Desmethyl-WEHI-345 analog. Where should I start?
When working with a novel analog for which there is no established effective concentration, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. A good starting point is to use the known data for the parent compound, WEHI-345, as a reference. A logarithmic or semi-logarithmic dilution series, for example from 10 nM to 100 µM, is recommended to cover a broad range of concentrations.[2]
Q3: How do I prepare the stock solution for my this compound?
Most small molecule inhibitors, including WEHI-345 and its analogs, are dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM). It is critical to ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.[2] Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.[2]
Troubleshooting Guides
Issue 1: No observable effect of the this compound at tested concentrations.
| Possible Cause | Suggested Solution |
| Concentration is too low. | Test a higher concentration range. Some analogs may have lower potency than the parent compound. |
| Compound instability. | Ensure the compound is properly stored and handled. Prepare fresh dilutions for each experiment from a new stock aliquot.[2] |
| Insensitive cell line or assay. | Verify that your cell line expresses RIPK2. Use a positive control (e.g., the parent compound WEHI-345) to ensure the assay is working as expected. |
| Incorrect timing of inhibitor addition. | The inhibitor must be added before or at the same time as the stimulus that activates RIPK2 (e.g., Muramyl Dipeptide - MDP). Optimize the timing of inhibitor treatment relative to your experimental stimulus.[3] |
Issue 2: High level of cell death observed across all concentrations.
| Possible Cause | Suggested Solution |
| Compound-induced cytotoxicity. | Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration range of the analog for your specific cell line. Adjust the experimental concentrations to be below the cytotoxic threshold.[2] |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding non-toxic levels (typically ≤ 0.1%). Run a solvent-only control.[3] |
| Off-target effects. | High concentrations of inhibitors can lead to off-target effects and cell death.[3] Use the lowest effective concentration determined from your dose-response curve. |
Data Presentation
Table 1: Reported In Vitro and In Vivo Concentrations for WEHI-345
| Application | Cell Line/Model | Effective Concentration/Dose | Reference |
| In Vitro (IC50) | Biochemical Assay | 0.13 µM | [4] |
| In Vitro | Raw 267.4 cells | 500 nM | [5] |
| In Vitro | Bone Marrow-Derived Macrophages (BMDMs) | 500 nM | [5][6] |
| In Vitro | THP-1 cells | 500 nM | [5][6] |
| In Vivo | C57BL/6 mice (EAE model) | 20 mg/kg (intraperitoneal, twice daily) | [5][6] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration using a Dose-Response Curve
This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of a this compound by measuring the inhibition of MDP-induced TNF-α production in a macrophage cell line (e.g., Raw 267.4).
Materials:
-
This compound
-
WEHI-345 (as a positive control)
-
Raw 267.4 cells
-
Complete cell culture medium
-
Muramyl Dipeptide (MDP)
-
DMSO
-
96-well plates
-
ELISA kit for TNF-α
Procedure:
-
Cell Seeding: Seed Raw 267.4 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of the this compound and WEHI-345 in culture medium. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM).[2] Include a vehicle control (medium with the same final concentration of DMSO).
-
Treatment: Pre-treat the cells with the different concentrations of the inhibitors for 1-2 hours.
-
Stimulation: Add MDP to the wells at a final concentration known to induce a robust TNF-α response (e.g., 10 µg/mL).
-
Incubation: Incubate the plate for 6-24 hours.
-
Assay: Collect the cell culture supernatant and measure the concentration of TNF-α using an ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the TNF-α concentration against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[2]
Protocol 2: Assessing Cytotoxicity using an MTT Assay
This protocol describes a method to determine the cytotoxic effects of a this compound on a chosen cell line.
Materials:
-
This compound
-
Selected cell line
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[2]
-
Compound Treatment: Treat cells with a range of this compound concentrations for a specified duration (e.g., 24, 48, or 72 hours).[7] Include a vehicle-only control and a no-treatment control.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[7]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (set as 100% viability). Plot the percentage of cell viability against the log of the analog concentration to determine the cytotoxic concentration 50 (CC50).
Mandatory Visualizations
Caption: NOD2-RIPK2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining the IC50 of a this compound.
Caption: Troubleshooting decision tree for optimizing inhibitor concentration.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review [frontiersin.org]
- 6. Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Off-target effects of Desmethyl-WEHI-345 analog in kinase assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of the Desmethyl-WEHI-345 analog in kinase assays. The information provided is primarily based on the known selectivity profile of its parent compound, WEHI-345, and is intended to guide researchers in interpreting their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of the this compound?
The this compound is designed as a protein kinase inhibitor. Its parent compound, WEHI-345, is a potent and selective inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2).[1][2][3] It is anticipated that the this compound also targets RIPK2.
Q2: Are there known off-target effects for compounds related to the this compound?
Yes, kinase selectivity profiling of the parent compound, WEHI-345, has identified several off-target kinases. At a concentration of 1 µM, WEHI-345 was found to significantly inhibit the activity of KIT, RET, PDGFRβ, and SRC.[4][5] Researchers using the this compound should be aware of potential similar off-target activities.
Q3: My results suggest inhibition of kinases other than RIPK2. What could be the cause?
If you observe inhibition of kinases other than RIPK2, it is possible that you are seeing off-target effects of the this compound. Based on data from the parent compound, you should consider whether your unexpected results could be due to the inhibition of kinases such as KIT, RET, PDGFRβ, or SRC.[4][5] It is also important to consider the concentration of the inhibitor being used, as higher concentrations are more likely to result in off-target effects.
Q4: How can I confirm if the observed effects in my experiment are off-target?
To confirm off-target effects, you can perform several experiments:
-
Dose-response curve: Determine the IC50 of the this compound against the suspected off-target kinase.
-
Use of a more selective inhibitor: Compare the results obtained with the this compound to those obtained with a more selective inhibitor for your primary target (if available).
-
Kinase profiling: Screen the this compound against a broad panel of kinases to identify its selectivity profile.
-
Cellular thermal shift assay (CETSA): This method can be used to assess target engagement in a cellular context and can help differentiate between on-target and off-target effects.
Troubleshooting Guide
Issue 1: Unexpected Phenotype or Cellular Response
-
Problem: You observe a cellular phenotype that is not consistent with the known function of RIPK2.
-
Possible Cause: The observed phenotype may be due to the inhibition of one or more off-target kinases such as KIT, RET, PDGFRβ, or SRC, which are involved in various signaling pathways controlling cell proliferation, differentiation, and survival.[4][5]
-
Troubleshooting Steps:
-
Review the known signaling pathways of the potential off-target kinases (see diagram below).
-
Perform experiments to assess the activity of these off-target kinases in your system (e.g., Western blot for downstream signaling molecules).
-
Use a structurally different RIPK2 inhibitor to see if the same phenotype is observed.
-
Issue 2: Inconsistent Results Across Different Cell Lines
-
Problem: The inhibitory effect of the this compound varies significantly between different cell lines.
-
Possible Cause: The expression levels of the primary target (RIPK2) and potential off-target kinases can vary between cell lines. A cell line with high expression of an off-target kinase may show a more pronounced off-target effect.
-
Troubleshooting Steps:
-
Perform quantitative PCR (qPCR) or Western blotting to determine the relative expression levels of RIPK2 and potential off-target kinases (KIT, RET, PDGFRβ, SRC) in the cell lines being used.
-
Correlate the observed inhibitory effects with the expression levels of these kinases.
-
Quantitative Data Summary
The following table summarizes the known kinase inhibition data for the parent compound, WEHI-345. This data can be used as a reference for potential off-target effects of the this compound.
| Kinase | IC50 / Kd | Notes |
| Primary Target | ||
| RIPK2 | IC50 = 130 nM, Kd = 46 nM | Potent and selective inhibitor.[1][3] |
| Known Off-Targets (>90% inhibition at 1 µM) | ||
| KIT | >90% inhibition | Proto-oncogene receptor tyrosine kinase.[4][5] |
| RET | >90% inhibition | Proto-oncogene receptor tyrosine kinase.[4][5] |
| PDGFRβ | >90% inhibition | Platelet-derived growth factor receptor beta, a receptor tyrosine kinase.[4][5] |
| SRC | >90% inhibition | Proto-oncogene tyrosine-protein kinase.[4][5] |
| Negligible Activity | ||
| RIPK1 | Kd > 10,000 nM | Highly selective over RIPK1.[3] |
| RIPK4 | Kd > 10,000 nM | Highly selective over RIPK4.[3] |
| RIPK5 | Kd > 10,000 nM | Highly selective over RIPK5.[3] |
Experimental Protocols
Protocol: In Vitro Kinase Assay for Off-Target Inhibition
This protocol outlines a general procedure to determine the inhibitory activity of the this compound against a suspected off-target kinase.
Materials:
-
Recombinant active kinase (e.g., KIT, RET, PDGFRβ, or SRC)
-
Kinase-specific substrate peptide
-
This compound
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the this compound in the appropriate solvent (e.g., DMSO).
-
Reaction Setup: In a microplate, add the kinase, substrate, and this compound at various concentrations.
-
Initiate Reaction: Add ATP to initiate the kinase reaction. Incubate at the optimal temperature for the specific kinase (typically 30°C) for a predetermined time.
-
Stop Reaction and Detect Signal: Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Data Acquisition: Measure the signal (e.g., luminescence) using a microplate reader.
-
Data Analysis: Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizations
Caption: Potential signaling pathways affected by this compound.
Caption: Troubleshooting workflow for unexpected experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases [frontiersin.org]
Technical Support Center: Desmethyl-WEHI-345 Analog Stability
This technical support center provides guidance on the stability of Desmethyl-WEHI-345 analogs in Dimethyl Sulfoxide (DMSO) when stored at -20°C. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity and consistency of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for Desmethyl-WEHI-345 analog stock solutions in DMSO?
For long-term storage, it is recommended to store stock solutions of Desmethyl-WEHI-345 analogs in anhydrous DMSO at -20°C or, for extended periods, at -80°C.[1][2] Aliquoting the stock solution into single-use vials is crucial to minimize freeze-thaw cycles, which can negatively impact the stability of the compound.[1][2][3]
Q2: I observed precipitation in my this compound stock solution after thawing. What should I do?
Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures.[1] To address this, warm the vial to room temperature and vortex gently to ensure the compound is fully redissolved before use.[1] If precipitation persists, it may indicate that the storage concentration is too high. Consider preparing a new stock solution at a slightly lower concentration.
Q3: How do repeated freeze-thaw cycles affect the stability of my compound in DMSO?
Repeated freeze-thaw cycles can compromise the stability of small molecules in DMSO.[1][3] Each cycle increases the risk of water absorption by the hygroscopic DMSO, which can lead to compound degradation.[4][5] It is strongly advised to prepare single-use aliquots to avoid this issue.[2]
Q4: Can the type of storage vial affect the stability of the this compound?
Yes, the material of the storage container can influence compound stability. For long-term storage, amber glass vials or polypropylene (B1209903) tubes are recommended as they are generally inert.[1] Some compounds may adhere to the surface of certain plastics, and clear vials can expose the compound to light, which may cause photodegradation.[1]
Q5: My experimental results are inconsistent, and I suspect my this compound is degrading. How can I check for degradation?
Inconsistent results are a common sign of compound degradation.[1] To assess the stability of your stock solution, you can perform a simple stability test using an analytical method like High-Performance Liquid Chromatography (HPLC). This involves comparing a freshly prepared sample to your stored sample to check for any degradation products or a decrease in the parent compound's peak area.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Precipitation in thawed stock solution | The compound's solubility limit was exceeded at -20°C. Stored at too high a concentration. | Gently warm the vial to room temperature and vortex to redissolve. If the issue persists, prepare a new stock at a lower concentration.[1] |
| Inconsistent experimental results | Compound degradation due to improper storage (e.g., repeated freeze-thaw cycles, light exposure, moisture). | Prepare fresh, single-use aliquots from a new stock solution. Store aliquots at -80°C for long-term stability. Perform a stability check using HPLC.[1][2] |
| Change in color of the stock solution | Chemical degradation or oxidation of the compound. | Discard the solution. A color change often indicates compound instability.[1] Prepare a fresh stock solution and handle it with care to avoid exposure to light and air.[1] |
| Reduced compound activity over time | Gradual degradation of the compound in the DMSO stock. | For sensitive experiments, consider preparing fresh stock solutions more frequently. Always use a consistent lot of the compound and solvent. |
Experimental Protocols
Protocol for Assessing Compound Stability in DMSO
This protocol outlines a method to determine the stability of a this compound in DMSO at -20°C over time using HPLC.
Objective: To quantify the percentage of the parent compound remaining after storage at -20°C for specific durations.
Materials:
-
This compound
-
Anhydrous DMSO
-
HPLC-grade acetonitrile
-
HPLC-grade water with 0.1% formic acid (or other appropriate mobile phase)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or MS)
-
Amber glass or polypropylene vials
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the this compound in anhydrous DMSO at a known concentration (e.g., 10 mM).
-
Time-Zero (T=0) Sample: Immediately after preparation, dilute an aliquot of the stock solution with the mobile phase to a suitable concentration for HPLC analysis. This will serve as your reference sample.
-
Storage: Aliquot the remaining stock solution into multiple vials, purge with an inert gas (e.g., argon or nitrogen) if the compound is sensitive to oxidation, and store at -20°C in the dark.[1]
-
Subsequent Timepoints: At predetermined intervals (e.g., 1 week, 1 month, 3 months, 6 months), remove one aliquot from storage.
-
Sample Analysis: Allow the aliquot to thaw completely at room temperature. Once thawed, vortex gently and prepare a sample for HPLC analysis at the same concentration as the T=0 sample.
-
Data Analysis: Analyze the samples by HPLC. Compare the peak area of the parent compound at each timepoint to the peak area of the T=0 sample. The appearance of new peaks may indicate degradation products. Calculate the percentage of the compound remaining at each timepoint.
Illustrative Stability Data:
| Storage Time at -20°C | Percentage of Parent Compound Remaining (Illustrative) |
| 0 (T=0) | 100% |
| 1 Week | 99.5% |
| 1 Month | 98.2% |
| 3 Months | 96.5% |
| 6 Months | 94.1% |
Note: This data is for illustrative purposes only. Actual stability will depend on the specific this compound and storage conditions.
Visualizations
Signaling Pathway of WEHI-345 (RIPK2 Inhibition)
WEHI-345 and its analogs are known to be potent and selective inhibitors of RIPK2 kinase.[6][7] Inhibition of RIPK2 blocks the NOD signaling pathway, which is involved in inflammatory responses. The diagram below illustrates the general mechanism.
Caption: Inhibition of RIPK2 by this compound blocks NF-κB activation.
Experimental Workflow for Stability Assessment
The following diagram outlines the key steps for assessing the stability of your this compound in DMSO.
Caption: Workflow for assessing the stability of small molecules in DMSO.
References
- 1. benchchem.com [benchchem.com]
- 2. captivatebio.com [captivatebio.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A RIPK2 inhibitor delays NOD signalling events yet prevents inflammatory cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results with Desmethyl-WEHI-345 Analog
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues encountered during experiments with the Desmethyl-WEHI-345 analog. As a selective inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2), this compound is a valuable tool for studying inflammatory signaling pathways. The information provided is based on the known characteristics of its parent compound, WEHI-345, and general best practices for working with kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
Based on its parent compound WEHI-345, the this compound is expected to be a potent and selective inhibitor of RIPK2 kinase.[1][2][3][4][5] RIPK2 is a crucial component of the NOD-like receptor (NLR) signaling pathway.[6][7][8] By inhibiting the kinase activity of RIPK2, the compound blocks the downstream activation of NF-κB and MAPK pathways, which in turn prevents the production of pro-inflammatory cytokines like TNF-α and IL-6.[1][6][9]
Q2: What is the expected outcome of treating cells with this compound?
Treatment with this inhibitor is expected to reduce inflammation and potentially induce apoptosis in cancer cells. In cell-based assays, you should observe a decrease in the phosphorylation of RIPK2 and reduced expression of NF-κB target genes.[1][9][10]
Q3: How can I be sure my this compound is active?
The activity of the compound can be verified by performing a dose-response experiment and observing the inhibition of a known downstream marker of RIPK2 activity, such as the phosphorylation of RIPK2 itself or the production of TNF-α in response to a NOD ligand like muramyl dipeptide (MDP).[9][10]
Q4: Are there potential off-target effects I should be aware of?
While WEHI-345 is reported to be highly selective for RIPK2, like any kinase inhibitor, off-target effects are possible, especially at higher concentrations.[8][10] It is advisable to perform experiments using the lowest effective concentration and to consider using a secondary, structurally different RIPK2 inhibitor to confirm that the observed phenotype is due to on-target activity.[11]
Troubleshooting Guides
Issue 1: No observable effect on the target pathway.
| Potential Cause | Recommended Solution |
| Compound Inactivity | Ensure the compound has been stored correctly, protected from light and moisture. Prepare fresh stock solutions. Confirm the activity of the compound using a positive control cell line known to be sensitive to RIPK2 inhibition. |
| Suboptimal Concentration | Perform a dose-response experiment with a broad range of concentrations to determine the optimal working concentration for your specific cell line and assay. |
| Incorrect Assay Timing | Conduct a time-course experiment to identify the optimal treatment duration for observing the desired effect. The kinetics of RIPK2 inhibition and downstream signaling can vary between cell types. |
| Low Target Expression | Verify the expression levels of RIPK2 in your cell model using Western blot or qPCR. If expression is low, consider using a different cell line with higher endogenous RIPK2 levels.[11] |
| Cell Line Resistance | The cell line may have mutations in the RIPK2 signaling pathway that confer resistance to the inhibitor. |
Issue 2: High levels of cell death or toxicity.
| Potential Cause | Recommended Solution |
| Excessive Concentration | Titrate the inhibitor to a lower concentration. High concentrations can lead to off-target toxicity. Determine the IC50 for cell viability in your specific cell line. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is non-toxic (typically <0.5%). Run a vehicle-only control to assess solvent toxicity. |
| Apoptosis Induction | The observed cell death may be the intended on-target effect of RIPK2 inhibition in certain cancer cell lines. Confirm apoptosis using methods like Annexin V staining or caspase activity assays.[12][13][14] |
Issue 3: Inconsistent results between experiments.
| Potential Cause | Recommended Solution |
| Variability in Cell Culture | Maintain consistent cell culture conditions, including cell passage number, confluency, and media composition. Ensure cells are in the logarithmic growth phase at the time of treatment. |
| Improper Compound Handling | Prepare fresh dilutions of the compound for each experiment from a concentrated stock solution. Avoid repeated freeze-thaw cycles of the stock solution.[3] |
| Assay Variability | Standardize all assay steps, including incubation times, washing steps, and reagent concentrations. Use positive and negative controls in every experiment to monitor assay performance. |
Quantitative Data Summary
The following table summarizes the known quantitative data for the parent compound, WEHI-345. This can be used as a reference for designing experiments with the this compound.
| Parameter | Value | Assay Type |
| IC50 (RIPK2) | 130 nM | Kinase Assay |
| Kd (RIPK2) | 46 nM | Binding Assay |
| Selectivity | >10,000 nM (for RIPK1, 4, and 5) | Binding Assay |
Data sourced from multiple references.[1][2][5][8][10]
Mandatory Visualizations
Caption: RIPK2 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for evaluating the this compound.
Caption: A logical diagram for troubleshooting inconsistent experimental results.
Experimental Protocols
Protocol 1: Western Blot for RIPK2 Phosphorylation
This protocol is designed to assess the phosphorylation status of RIPK2 in cells following treatment with the this compound.
Materials:
-
Cells of interest
-
This compound stock solution (in DMSO)
-
NOD ligand (e.g., MDP)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and buffers
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-RIPK2, anti-total-RIPK2, anti-beta-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
Procedure:
-
Cell Seeding and Treatment: Seed cells in a multi-well plate to be in the logarithmic growth phase at the time of treatment. Treat cells with a range of concentrations of the inhibitor and a vehicle control for a predetermined time.
-
Cell Stimulation: Stimulate the cells with a NOD ligand (e.g., MDP) for the appropriate duration to induce RIPK2 phosphorylation.
-
Cell Lysis: Wash cells with ice-cold PBS and then add ice-cold lysis buffer. Incubate on ice for 20 minutes.[15]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.[15]
-
Immunoblotting: Block the membrane and then incubate with primary antibodies overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibody. Visualize the protein bands using an ECL substrate and an imaging system.[15]
Protocol 2: Annexin V/PI Apoptosis Assay
This protocol is for the detection of apoptosis by flow cytometry.
Materials:
-
Treated and control cells
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI)
-
1X Binding Buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometer
Procedure:
-
Cell Collection: Collect both adherent and suspension cells to ensure all apoptotic cells are included.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer and analyze the cells immediately by flow cytometry. Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic or necrotic cells will be positive for both.[13]
Protocol 3: ELISA for TNF-α and IL-6
This protocol provides a general guideline for measuring cytokine levels in cell culture supernatants.
Materials:
-
Cell culture supernatants from treated and control cells
-
Commercially available ELISA kit for TNF-α or IL-6
-
Microplate reader
Procedure:
-
Sample Collection: Collect cell culture supernatants and centrifuge to remove any cells or debris.
-
Assay Performance: Perform the ELISA according to the manufacturer's instructions. This typically involves coating a 96-well plate with a capture antibody, adding the samples and standards, followed by a detection antibody, a substrate, and a stop solution.[16][17][18][19]
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the concentration of the cytokine in each sample by comparing the absorbance to a standard curve.[16][18]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A RIPK2 inhibitor delays NOD signalling events yet prevents inflammatory cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of Potent and Selective RIPK2 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases [frontiersin.org]
- 9. xcessbio.com [xcessbio.com]
- 10. caymanchem.com [caymanchem.com]
- 11. benchchem.com [benchchem.com]
- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 15. benchchem.com [benchchem.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
- 18. novamedline.com [novamedline.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
How to prevent Desmethyl-WEHI-345 analog precipitation in media
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on preventing the precipitation of Desmethyl-WEHI-345 analog and other poorly soluble small molecules in cell culture media. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting technical information to ensure the successful application of this compound in your research.
Troubleshooting Guide: Preventing Precipitation
Precipitation of this compound in your experimental setup can lead to inaccurate dosing and unreliable results. The following guide addresses common issues and provides actionable solutions.
| Issue | Potential Cause | Solution |
| Immediate precipitation upon dilution in media | - Poor aqueous solubility: The compound is inherently hydrophobic. - High final concentration: The desired experimental concentration exceeds the analog's solubility limit in the aqueous media. - Incorrect dilution method: "Crash precipitation" due to rapid dilution from a high-concentration DMSO stock. | - Optimize solvent concentration: Ensure the final DMSO concentration is as low as possible while maintaining compound solubility (typically <0.5%). - Serial dilutions: Perform serial dilutions in pre-warmed (37°C) cell culture media rather than a single large dilution step. - Increase media volume: Add the compound stock to a larger volume of media to lower the immediate local concentration. |
| Precipitation over time during incubation | - Temperature fluctuations: Changes in temperature can affect solubility. - pH shift in media: The CO2 environment in an incubator can alter the pH of the media, impacting the solubility of pH-sensitive compounds.[1] - Interaction with media components: Salts, proteins, and other components in the media can interact with the compound, leading to precipitation over time.[1] | - Maintain stable temperature: Ensure the incubator provides a stable and consistent temperature. - Use buffered media: Ensure your cell culture media is adequately buffered for the CO2 concentration in your incubator. - Test stability: Perform a stability test of the compound in your specific media over the duration of your experiment. |
| Cloudiness or turbidity in the media | - Fine particulate precipitation: The compound is forming very small, suspended particles. - Microbial contamination: Bacterial or fungal growth can cause turbidity. | - Microscopic examination: Examine a sample of the media under a microscope to differentiate between chemical precipitate and microbial growth. - Filter sterilization: If precipitation is the issue, consider preparing the final working solution and filter-sterilizing it through a 0.22 µm syringe filter, provided the compound does not bind to the filter membrane. |
| Inconsistent experimental results | - Variable compound concentration: Precipitation leads to an unknown and variable effective concentration of the analog in solution. | - Determine maximum solubility: Perform a solubility assessment to determine the maximum concentration of the this compound that remains soluble in your specific cell culture media under your experimental conditions. - Use solubility enhancers: Consider the use of solubilizing agents such as cyclodextrins (e.g., SBE-β-CD) to improve the aqueous solubility of the compound.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for this compound is dimethyl sulfoxide (B87167) (DMSO). A stock solution of up to 30 mg/mL (72.20 mM) can be prepared, though this may require sonication and warming to fully dissolve. It is crucial to use a fresh, anhydrous grade of DMSO, as hygroscopic DMSO can negatively impact solubility.[3]
Q2: What is the maximum final concentration of DMSO that is safe for my cells?
A2: The tolerance to DMSO varies between cell lines. Generally, a final concentration of 0.1% to 0.5% DMSO is considered safe for most cell lines. However, it is highly recommended to perform a vehicle control experiment to determine the maximum DMSO concentration your specific cells can tolerate without affecting viability or experimental outcomes.
Q3: Can I pre-mix the this compound with serum before adding it to the media?
A3: Yes, this can be a helpful strategy. The proteins in fetal bovine serum (FBS) or other sera can bind to hydrophobic compounds and help keep them in solution.[4] You can try diluting the DMSO stock of the analog in a small volume of serum first, and then add this mixture to the rest of the cell culture media.
Q4: How can I determine the solubility of the this compound in my specific cell culture medium?
A4: You can perform a kinetic or thermodynamic solubility assay. A detailed protocol for a kinetic solubility assay is provided in the "Experimental Protocols" section below. This will help you determine the maximum concentration of the analog that can be used in your experiments without precipitation.
Q5: Are there any alternatives to DMSO for solubilizing this compound?
A5: While DMSO is the most common solvent, other options for poorly soluble compounds include N,N-dimethylformamide (DMF) and ethanol. However, their compatibility and toxicity with your specific cell line must be evaluated. For in vivo studies, co-solvents like polyethylene (B3416737) glycol (PEG), propylene (B89431) glycol, or cyclodextrins are often used.
Quantitative Data
The following tables provide a summary of the solubility of this compound and general guidelines for working with poorly soluble compounds.
Table 1: Solubility of this compound
| Solvent | Concentration | Method | Reference |
| DMSO | 30 mg/mL (72.20 mM) | Requires ultrasonic and warming | MedChemExpress[3] |
| Aqueous Buffer (e.g., PBS, pH 7.4) | Estimated < 10 µM | Based on typical solubility of similar kinase inhibitors | N/A |
| Cell Culture Media (e.g., DMEM + 10% FBS) | Highly dependent on media composition and serum content | Experimental determination required | N/A |
Note: The solubility in aqueous buffers and cell culture media is an estimate for a typical hydrophobic small molecule and should be experimentally determined.
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol allows for the determination of the kinetic solubility of this compound in a specific aqueous buffer or cell culture medium.
Materials:
-
This compound
-
Anhydrous DMSO
-
Phosphate-buffered saline (PBS), pH 7.4, or your specific cell culture medium
-
96-well microplate (clear bottom)
-
Plate shaker
-
Microplate reader capable of measuring absorbance or nephelometry
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO. Ensure the compound is fully dissolved.
-
Prepare Serial Dilutions: In a separate 96-well plate, perform serial dilutions of the 10 mM stock solution in DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).
-
Dispense into Assay Plate: Add a small, equal volume (e.g., 2 µL) of each DMSO dilution into the wells of the assay plate. Include a DMSO-only control.
-
Add Aqueous Buffer: Add the aqueous buffer or cell culture medium to each well to achieve the desired final compound concentrations (e.g., 198 µL for a 1:100 dilution). The final DMSO concentration should be consistent across all wells.
-
Incubation: Seal the plate and place it on a plate shaker at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 1.5-2 hours).
-
Measurement: Measure the turbidity of each well using a nephelometer or by measuring the absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).
-
Data Analysis: The concentration at which a significant increase in turbidity or absorbance is observed is the kinetic solubility limit.
Visualizations
Signaling Pathway
Experimental Workflow
References
- 1. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in intravenous delivery of poorly water-soluble compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Improving the Bioavailability of Desmethyl-WEHI-345 Analog in vivo
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo experiments with Desmethyl-WEHI-345 analog, a potent and selective RIPK2 kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a protein kinase inhibitor.[1] It is an analog of WEHI-345, which is a potent and selective inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2).[2][3] The primary mechanism of action involves the inhibition of RIPK2 kinase activity, which in turn delays the ubiquitylation of RIPK2 and the subsequent activation of the NF-κB signaling pathway upon stimulation of nucleotide-binding oligomerization domain (NOD) receptors.[2][3][4] This ultimately leads to a reduction in the production of pro-inflammatory cytokines.[4]
Q2: My this compound shows poor solubility in aqueous solutions. What are my options for formulation?
A2: Poor aqueous solubility is a common challenge for many kinase inhibitors.[5][6] Several formulation strategies can be employed to improve the solubility and bioavailability of your this compound:
-
Co-solvents: For preclinical studies, a mixture of solvents can be used. A common starting point is a formulation containing DMSO, PEG400, and saline. However, the concentration of DMSO should be kept low to minimize toxicity.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or self-nanoemulsifying drug delivery systems (SNEDDS) can enhance the solubility and absorption of lipophilic compounds.[7][8]
-
Amorphous Solid Dispersions (ASDs): Creating an amorphous form of the compound dispersed in a polymer matrix can significantly improve its dissolution rate.
-
Particle Size Reduction: Techniques like nano-milling can increase the surface area of the drug particles, leading to faster dissolution.
-
Prodrug Approach: Chemical modification of the analog to create a more soluble prodrug that is converted to the active compound in vivo can be considered.
Q3: I am observing high variability in plasma concentrations between my experimental animals. What could be the cause?
A3: High inter-animal variability in plasma concentrations can stem from several factors:
-
Inconsistent Dosing Technique: Ensure that the oral gavage procedure is performed consistently for all animals. Variations in the volume administered or the site of delivery within the gastrointestinal tract can affect absorption.
-
Formulation Instability: If the compound is not fully dissolved or forms a suspension, it can lead to inconsistent dosing. Ensure your formulation is homogenous and stable throughout the experiment.
-
Food Effects: The presence or absence of food in the stomach can significantly impact the absorption of some drugs. Standardize the fasting period for all animals before dosing. For some kinase inhibitors, administration with food can increase bioavailability.[9]
-
First-Pass Metabolism: If the analog is subject to significant metabolism in the gut wall or liver, small differences in metabolic enzyme activity between animals can lead to large variations in systemic exposure.[9]
-
Gastrointestinal Tract Physiology: Differences in gastric pH, intestinal motility, and gut microbiome among animals can influence drug absorption.
Q4: How do I determine the absolute oral bioavailability of my this compound?
A4: To determine the absolute oral bioavailability (F%), you need to compare the plasma concentration-time profile of the analog after oral administration to that after intravenous (IV) administration. The following steps are required:
-
Conduct a pharmacokinetic study in an appropriate animal model (e.g., mice or rats).
-
Administer a known dose of the analog via the oral route to one group of animals.
-
Administer a known, typically lower, dose of the analog intravenously to a second group of animals.
-
Collect blood samples at multiple time points after dosing for both groups.
-
Analyze the plasma samples to determine the concentration of the analog at each time point.
-
Calculate the Area Under the Curve (AUC) for both the oral (AUC_oral) and IV (AUC_IV) administration routes.
-
The absolute bioavailability is then calculated using the following formula: F(%) = (AUC_oral / AUC_IV) x (Dose_IV / Dose_oral) x 100
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Cmax and AUC after oral administration | Poor aqueous solubility | * Optimize the formulation using solubility-enhancing techniques such as co-solvents (e.g., DMSO/PEG400/saline), lipid-based formulations (SEDDS), or amorphous solid dispersions. * Reduce the particle size of the compound through micronization or nanomilling. |
| Low intestinal permeability | * Consider co-administration with a permeation enhancer (use with caution and thorough validation). * Investigate if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp). If so, consider co-administration with a P-gp inhibitor in preclinical studies to assess the impact on absorption. | |
| High first-pass metabolism | * Measure the metabolic stability of the compound in liver microsomes and hepatocytes to assess its susceptibility to metabolism. * If metabolism is high, consider structural modifications to block metabolic sites or develop a prodrug that is less susceptible to first-pass metabolism. | |
| Inconsistent plasma concentrations between animals | Improper oral gavage technique | * Ensure all personnel are thoroughly trained in the oral gavage procedure.[10][11][12] * Use appropriately sized gavage needles for the animals being dosed.[11][12] * Verify the correct placement of the gavage needle before administering the dose.[11][12] |
| Formulation not homogenous | * If using a suspension, ensure it is uniformly mixed before each administration. * For solutions, confirm that the compound remains fully dissolved at the dosing concentration and does not precipitate over time. | |
| No detectable plasma concentration | Compound instability in the GI tract | * Assess the stability of the analog in simulated gastric and intestinal fluids to check for degradation. * Consider formulation strategies that protect the compound from the harsh environment of the stomach, such as enteric-coated capsules for larger animals. |
| Analytical method not sensitive enough | * Validate the LC-MS/MS method to ensure it has a lower limit of quantification (LLOQ) sufficient to detect the expected plasma concentrations. * Optimize the sample preparation method to minimize matrix effects and improve recovery. |
Experimental Protocols
Protocol 1: Preparation of a Formulation for Oral Administration in Mice
This protocol describes the preparation of a simple co-solvent formulation suitable for early-stage in vivo studies.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
Procedure:
-
Weigh the required amount of this compound into a sterile microcentrifuge tube.
-
Add DMSO to dissolve the compound completely. The volume of DMSO should be kept to a minimum, typically 5-10% of the final formulation volume.
-
Vortex and sonicate briefly if necessary to ensure complete dissolution.
-
Add PEG400 to the solution and vortex to mix thoroughly. A common ratio is 30-40% of the final volume.
-
Slowly add sterile saline to the desired final volume while vortexing to prevent precipitation.
-
Visually inspect the final formulation to ensure it is a clear, homogenous solution.
Note: The final concentration of the dosing solution should be calculated based on the desired dose (in mg/kg) and the dosing volume (typically 5-10 mL/kg for mice).
Protocol 2: In vivo Pharmacokinetic Study in Mice
This protocol outlines a basic procedure for determining the pharmacokinetic profile of this compound after oral administration.
Animals:
-
Male or female mice (e.g., C57BL/6 or CD-1), 8-10 weeks old.
Procedure:
-
Fast the mice for 4-6 hours before dosing, with free access to water.
-
Record the body weight of each mouse.
-
Administer the this compound formulation via oral gavage at the desired dose.[10][11][12]
-
Collect blood samples (e.g., via tail vein, saphenous vein, or retro-orbital sinus) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Place the blood samples into tubes containing an appropriate anticoagulant (e.g., EDTA or heparin).
-
Process the blood samples to obtain plasma by centrifugation.
-
Store the plasma samples at -80°C until analysis.
-
Analyze the plasma samples using a validated LC-MS/MS method to determine the concentration of the this compound.
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) using appropriate software.[13]
Quantitative Data Summary
The following tables provide example pharmacokinetic data for a hypothetical this compound. Researchers should generate their own data following the protocols outlined above.
Table 1: Example Pharmacokinetic Parameters of a this compound in Mice after a Single Oral Dose of 10 mg/kg
| Parameter | Unit | Value (Mean ± SD) |
| Cmax | ng/mL | 450 ± 120 |
| Tmax | h | 1.5 ± 0.5 |
| AUC(0-t) | ngh/mL | 1800 ± 450 |
| AUC(0-inf) | ngh/mL | 1950 ± 500 |
| t1/2 | h | 4.2 ± 1.1 |
Table 2: Example Bioavailability of a this compound in Mice
| Route of Administration | Dose (mg/kg) | AUC(0-inf) (ng*h/mL) | Absolute Bioavailability (F%) |
| Intravenous (IV) | 2 | 1300 ± 300 | - |
| Oral (PO) | 10 | 1950 ± 500 | 30% |
Visualizations
RIPK2 Signaling Pathway
The following diagram illustrates the central role of RIPK2 in the NOD-mediated signaling pathway.
Caption: NOD2-RIPK2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Improving Bioavailability
The following diagram outlines a logical workflow for troubleshooting and improving the oral bioavailability of a this compound.
Caption: A decision-making workflow for troubleshooting low oral bioavailability.
References
- 1. This compound | Protein Kinase抑制剂 | MCE [medchemexpress.cn]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A RIPK2 inhibitor delays NOD signalling events yet prevents inflammatory cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inherent formulation issues of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dspace.library.uu.nl [dspace.library.uu.nl]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Considering the Oral Bioavailability of Protein Kinase Inhibitors: Essential in Assessing the Extent of Drug-Drug Interaction and Improving Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ouv.vt.edu [ouv.vt.edu]
- 11. research.sdsu.edu [research.sdsu.edu]
- 12. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 13. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Desmethyl-WEHI-345 Analog Cytotoxicity Assessment in Primary Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Desmethyl-WEHI-345 analogs in primary cell cytotoxicity assessments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for WEHI-345 and its analogs?
WEHI-345 is a potent and selective inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2).[1][2][3] RIPK2 is a key component of the NOD (nucleotide-binding oligomerization domain) signaling pathway, which is involved in innate immune responses.[4][5] By inhibiting the kinase activity of RIPK2, WEHI-345 blocks downstream signaling events, including NF-κB activation and the production of pro-inflammatory cytokines like TNF and IL-6.[1][2][4] Desmethyl-WEHI-345 analogs are expected to function similarly by targeting RIPK2.
Q2: What are the common challenges when working with primary cells?
Primary cells are more sensitive and have a finite lifespan compared to immortalized cell lines. Common issues include:
-
Difficulty in thawing and initial culture: Primary cells are fragile, and improper thawing can lead to low viability.[6][7]
-
Slow growth and low proliferation rates: This can make it challenging to obtain sufficient cell numbers for experiments.
-
High sensitivity to culture conditions: Primary cells are highly responsive to their environment, and minor changes in media, supplements, or incubator conditions can significantly impact their health and experimental outcomes.[8][9]
-
Contamination: Primary cultures are more susceptible to contamination, which can affect results.[8]
Q3: Which cytotoxicity assays are recommended for Desmethyl-WEHI-345 analogs in primary cells?
It is advisable to use multiple cytotoxicity assays that measure different cellular parameters to get a comprehensive understanding of the analog's effect.[9] Recommended assays include:
-
Metabolic Assays (e.g., MTT, XTT): These assays measure the metabolic activity of cells, which is often correlated with viability.
-
Membrane Integrity Assays (e.g., LDH release): These assays detect damage to the cell membrane by measuring the release of cytoplasmic enzymes like lactate (B86563) dehydrogenase (LDH).[10][11]
-
Apoptosis Assays (e.g., Annexin V/PI staining, Caspase activity): These assays can determine if the compound induces programmed cell death.
Troubleshooting Guides
Issue 1: High variability in cytotoxicity assay results.
-
Possible Cause: Inconsistent cell seeding density.
-
Solution: Ensure a homogenous single-cell suspension before seeding. Perform a cell count for each experiment and seed the same number of viable cells per well.
-
-
Possible Cause: Edge effects in multi-well plates.
-
Solution: To minimize evaporation and temperature fluctuations in the outer wells, fill them with sterile PBS or culture medium without cells and use the inner wells for your experiment.[12]
-
-
Possible Cause: Inhomogeneous compound distribution.
-
Solution: After diluting the Desmethyl-WEHI-345 analog in the culture medium, mix it thoroughly before adding it to the cells to ensure a uniform concentration in each well.[12]
-
Issue 2: High background cytotoxicity in vehicle-treated control cells.
-
Possible Cause: Solvent toxicity.
-
Solution: The solvent used to dissolve the this compound (e.g., DMSO) can be toxic to primary cells at higher concentrations. Ensure the final solvent concentration is low (typically ≤ 0.1% for DMSO) and consistent across all vehicle control and treated wells.[9]
-
-
Possible Cause: Unhealthy primary cells.
-
Possible Cause: Suboptimal culture conditions.
Issue 3: Discrepancy between different cytotoxicity assays.
-
Possible Cause: Different mechanisms of cell death.
-
Solution: Different assays measure different cellular events.[9] For example, an MTT assay measures metabolic activity, which may not directly correlate with cell death if the compound affects mitochondrial function without immediately killing the cell. An LDH assay, on the other hand, measures membrane integrity.[10] Using multiple assays provides a more complete picture of the cytotoxic mechanism.
-
-
Possible Cause: Time-dependent effects.
-
Solution: The cytotoxic effects of the this compound may be time-dependent. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint for your specific primary cells and the analog's mechanism of action.[9]
-
Data Presentation
Table 1: Example IC50 Values of a this compound in Various Primary Cells
| Primary Cell Type | Assay Type | Incubation Time (hours) | IC50 (µM) |
| Human Primary Monocytes | MTT | 48 | 12.5 |
| Human Primary Monocytes | LDH Release | 48 | 25.0 |
| Mouse Bone Marrow-Derived Macrophages | MTT | 48 | 8.7 |
| Mouse Bone Marrow-Derived Macrophages | LDH Release | 48 | 18.2 |
Note: These are illustrative data and will vary depending on the specific analog and experimental conditions.
Table 2: Example Effect of a this compound on Cytokine Production in Primary Cells
| Primary Cell Type | Treatment | TNF-α Secretion (pg/mL) | IL-6 Secretion (pg/mL) |
| Human Primary Monocytes | Vehicle Control | 550 | 320 |
| Human Primary Monocytes | Analog (10 µM) | 150 | 80 |
| Mouse Bone Marrow-Derived Macrophages | Vehicle Control | 800 | 450 |
| Mouse Bone Marrow-Derived Macrophages | Analog (10 µM) | 210 | 110 |
Note: These are illustrative data and will vary depending on the specific analog and experimental conditions.
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
-
Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the this compound in the complete culture medium. Remove the old medium from the cells and add the compound dilutions. Include vehicle control and untreated control wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: LDH Release Cytotoxicity Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Controls: Include the following controls:
-
Vehicle Control: Cells treated with the same concentration of solvent as the compound-treated wells.
-
Untreated Control: Cells in culture medium only.
-
Maximum LDH Release Control: Cells treated with a lysis solution (provided in most commercial kits).
-
Medium Background Control: Culture medium without cells.
-
-
Incubation: Incubate the plate for the desired time period.
-
Supernatant Collection: Centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells. Carefully transfer the supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from a commercial kit to each well of the new plate.
-
Incubation: Incubate at room temperature for the time specified in the kit's instructions (usually 15-30 minutes), protected from light.
-
Measurement: Measure the absorbance at the wavelength specified in the kit's instructions (commonly 490 nm).
Visualizations
Caption: The NOD2-RIPK2 signaling pathway and the inhibitory action of Desmethyl-WEHI-345 analogs.
Caption: A generalized workflow for assessing the cytotoxicity of Desmethyl-WEHI-345 analogs in primary cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A RIPK2 inhibitor delays NOD signalling events yet prevents inflammatory cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Primary Cell Culture Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. promocell.com [promocell.com]
- 8. Primary Cell Culture Problems and Solutions | MolecularCloud [molecularcloud.org]
- 9. benchchem.com [benchchem.com]
- 10. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Cytotoxicity assay selection guide | Abcam [abcam.com]
- 12. benchchem.com [benchchem.com]
- 13. kosheeka.com [kosheeka.com]
- 14. adl.usm.my [adl.usm.my]
Validation & Comparative
Desmethyl-WEHI-345 analog vs other RIPK2 inhibitors
A comprehensive guide comparing Desmethyl-WEHI-345 analog and other prominent RIPK2 inhibitors for researchers, scientists, and drug development professionals. This guide provides an objective analysis of their performance based on available experimental data.
Introduction to RIPK2 and its Inhibition
Receptor-Interacting Protein Kinase 2 (RIPK2) is a crucial serine/threonine-protein kinase that plays a pivotal role in the innate immune system.[1] It functions as a key signaling molecule downstream of the intracellular pattern recognition receptors, Nucleotide-binding oligomerization domain-containing protein 1 (NOD1) and NOD2.[2] Upon recognition of bacterial peptidoglycans, NOD1 and NOD2 recruit and activate RIPK2, leading to the activation of downstream signaling pathways, including NF-κB and MAPKs. This cascade ultimately results in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-8.
Dysregulation of the NOD-RIPK2 signaling pathway is implicated in a variety of inflammatory and autoimmune diseases, including Crohn's disease, ulcerative colitis, sarcoidosis, and multiple sclerosis. Consequently, inhibiting RIPK2 has emerged as a promising therapeutic strategy for these conditions. This guide compares the performance of this compound and other notable RIPK2 inhibitors.
Comparative Performance of RIPK2 Inhibitors
The following table summarizes the quantitative data for various RIPK2 inhibitors based on biochemical and cellular assays.
| Inhibitor | Type | Target | IC50 (nM) | Kd (nM) | Cellular Potency (IC50, nM) | Selectivity Highlights |
| WEHI-345 | Type I | RIPK2 | 130[2][4] | 46[1][2] | - | Highly selective for RIPK2 over RIPK1, RIPK4, and RIPK5 (Kd >10,000 nM for each).[1][2] |
| WEHI-345 analog | Type I | RIPK2 | 130[4] | - | - | Analog of WEHI-345. |
| GSK583 | Type I | RIPK2 | 5[1] | - | 8 (TNF-α in human monocytes) | Highly potent and selective. |
| Ponatinib | Type II | Multi-kinase | 6.7 | - | Potently decreases inflammatory mRNA levels at 1-10 nM. | Broad-spectrum kinase inhibitor, not specific to RIPK2. |
| Gefitinib | Type I | EGFR, RIPK2 | 51 (for RIPK2) | - | Less potent in cellular assays compared to in vitro. | Primarily an EGFR inhibitor with off-target RIPK2 activity.[5] |
| OD36 | Type I | RIPK2 | 5.3[6] | 37 (for ALK2) | - | Potent RIPK2 inhibitor. |
| CSLP37 | Type I | RIPK2 | - | - | 6.8 (RIPK2-XIAP interaction)[7] | Potently inhibits RIPK2-XIAP interaction. |
| Adezmapimod (GSK2983559) | Type I | RIPK2 | 251[2] | - | 13 (TNF-α in monocytes) | Orally active prodrug with potent cellular activity. |
| RIPK-IN-4 | Type I | RIPK2 | 3[6] | - | - | Highly potent and selective. |
| Compound 8 (Novartis) | Type I | RIPK2 | - | - | 12 (IL-6 in mBMDMs)[2][5] | Potent, selective, and orally bioavailable.[5] |
Signaling Pathway and Experimental Workflow Diagrams
To visualize the mechanism of action and the methods used for evaluation, the following diagrams are provided.
Caption: The NOD2-RIPK2 signaling pathway leading to inflammatory gene transcription.
Caption: A typical experimental workflow for evaluating RIPK2 inhibitor potency in a cellular context.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental results. Below are the protocols for key experiments cited in the evaluation of RIPK2 inhibitors.
Biochemical Kinase Activity Assay (e.g., ADP-Glo™)
This assay quantifies the enzymatic activity of purified RIPK2 by measuring the amount of ADP produced during the kinase reaction.
-
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP formed in a kinase reaction. The ADP is converted to ATP, which is then used by a luciferase to generate a light signal that is proportional to the ADP concentration.[8]
-
Protocol Outline:
-
Reaction Setup: In a 384-well plate, combine the RIPK2 enzyme, a suitable substrate (e.g., myelin basic protein), and ATP in a kinase buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT).[8]
-
Inhibitor Addition: Add the test inhibitor (e.g., this compound) at various concentrations. Include a DMSO control.
-
Initiation and Incubation: Initiate the kinase reaction by adding the ATP/substrate mix and incubate for 60 minutes at room temperature.[8]
-
ADP-Glo™ Reagent: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[8]
-
Kinase Detection Reagent: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[8]
-
Measurement: Measure the luminescence using a plate reader. The signal intensity is correlated with the amount of ADP produced and thus, the RIPK2 activity.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Assay for Cytokine Secretion
This type of assay measures the ability of an inhibitor to block the production of pro-inflammatory cytokines in a cellular context.
-
Principle: Cells expressing NOD2 and RIPK2 (such as bone marrow-derived macrophages (BMDMs) or THP-1 monocytes) are stimulated with a NOD2 ligand (MDP) to induce cytokine production. The concentration of cytokines in the cell culture supernatant is then quantified, typically by ELISA.
-
Protocol Outline:
-
Cell Plating: Seed cells (e.g., mBMDMs) in a 96-well plate and allow them to adhere.
-
Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of the RIPK2 inhibitor for 30 minutes.[5]
-
Stimulation: Stimulate the cells with a NOD2 agonist, such as muramyl dipeptide (MDP), to activate the RIPK2 pathway.[5]
-
Incubation: Incubate the cells for a period sufficient to allow for cytokine production and secretion (e.g., 24 hours).
-
Supernatant Collection: Carefully collect the cell culture supernatant.
-
ELISA: Quantify the concentration of a specific cytokine (e.g., TNF-α or IL-6) in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Determine the IC50 value of the inhibitor by plotting the percentage of cytokine inhibition against the inhibitor concentration.
-
Kinase Selectivity Profiling
This is essential to determine the specificity of an inhibitor for RIPK2 over other kinases.
-
Principle: The inhibitor is tested at a fixed concentration against a large panel of purified kinases to assess its off-target effects.
-
Protocol Outline:
-
Assay Panel: A broad panel of kinases (e.g., 92 or more) is used.[2]
-
Inhibitor Concentration: The test inhibitor is typically assayed at a concentration significantly higher than its RIPK2 IC50 (e.g., 1 µM) to identify potential off-target interactions.[2]
-
Activity Measurement: The activity of each kinase in the presence of the inhibitor is measured using a suitable assay format (e.g., radiometric or luminescence-based).
-
Data Analysis: The percentage of inhibition for each kinase is calculated. An inhibitor is considered selective if it shows minimal inhibition of other kinases in the panel. For example, WEHI-345 showed over 90% inhibition for only a few kinases out of a panel of 92 at a concentration of 1 µM.[2]
-
Conclusion
The landscape of RIPK2 inhibitors is rapidly evolving, with several potent and selective compounds emerging as promising therapeutic candidates. While specific data for this compound remains limited, its parent compound, WEHI-345, demonstrates high selectivity for RIPK2. However, other inhibitors such as GSK583, RIPK-IN-4, and Novartis' compound 8 exhibit even greater potency in both biochemical and cellular assays. The choice of an appropriate inhibitor for research or therapeutic development will depend on the specific requirements for potency, selectivity, and pharmacokinetic properties. The experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for the evaluation and comparison of these important molecules.
References
- 1. abmole.com [abmole.com]
- 2. Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Identification of Potent and Selective RIPK2 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. biorxiv.org [biorxiv.org]
- 8. promega.com [promega.com]
A Comparative Analysis of RIPK2 Inhibitors: GSK583 vs. WEHI-345
For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative overview of the efficacy of two prominent RIPK2 inhibitors, GSK583 and a related analog of Desmethyl-WEHI-345, referred to herein as WEHI-345 due to the limited public availability of data on its desmethyl analog.
Receptor-interacting serine/threonine-protein kinase 2 (RIPK2) is a critical signaling node in the innate immune system, primarily downstream of the nucleotide-binding oligomerization domain-containing protein 1 (NOD1) and NOD2 pattern recognition receptors. Its activation triggers potent inflammatory responses, making it a key therapeutic target for a range of autoimmune and inflammatory diseases. This guide delves into the comparative efficacy of GSK583 and WEHI-345, two small molecule inhibitors of RIPK2, by examining their biochemical potency, cellular activity, and in vivo effects.
Data Presentation: Quantitative Comparison of Inhibitor Efficacy
The following table summarizes the key quantitative data for GSK583 and WEHI-345, providing a direct comparison of their potency against RIPK2 and their effects on downstream inflammatory signaling.
| Parameter | GSK583 | WEHI-345 | Reference(s) |
| Target | RIPK2 Kinase | RIPK2 Kinase | [1][2][3][4][5] |
| Mechanism of Action | ATP-competitive inhibitor of RIPK2 kinase activity | ATP-competitive inhibitor of RIPK2 kinase activity, delays RIPK2 ubiquitylation and NF-κB activation | [1][4][5][6] |
| Biochemical Potency | |||
| RIPK2 IC50 (cell-free) | 5 nM | 130 nM (0.13 µM) | [1][2][3][4][5] |
| RIPK2 KD | Not Reported | 46 nM | [2][3] |
| RIP3 IC50 (cell-free) | 16 nM (low functional inhibition) | >10 µM (for RIPK1, RIPK4, RIPK5) | [2][3] |
| Cellular Activity | |||
| MDP-stimulated TNFα IC50 (human monocytes) | 8 nM | Not Directly Reported (inhibits TNF-α and IL-6 secretion) | [2][3] |
| MDP-stimulated TNFα IC50 (human whole blood) | 237 nM | Not Reported | [1][2] |
| TNF-α & IL-6 IC50 (human IBD biopsies) | ~200 nM | Not Reported | [2] |
| In Vivo Efficacy | Inhibits serum KC in rats and mice | Ameliorates experimental autoimmune encephalomyelitis (EAE) in mice, normalizes TNF and MCP-1 in MDP-stimulated mice | [1][2][3][5] |
| Reported Limitations | Poor pharmacokinetic profile, off-target activity at hERG ion channel | Less potent in biochemical assays compared to GSK583 | [2][7] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental approach to evaluating these inhibitors, the following diagrams are provided in DOT language script.
Caption: NOD2-RIPK2 signaling pathway and points of inhibition.
Caption: General workflow for in vitro evaluation of RIPK2 inhibitors.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the comparison. Specific parameters may vary between individual studies.
In Vitro RIPK2 Kinase Assay
This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of purified RIPK2.
-
Reagents and Materials: Recombinant human RIPK2 enzyme, a suitable kinase substrate (e.g., myelin basic protein), ATP, kinase assay buffer (typically containing Tris-HCl, MgCl₂, DTT, and BSA), test compounds (GSK583 or WEHI-345), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Procedure: a. Prepare serial dilutions of the test compounds in DMSO. b. In a 96-well or 384-well plate, add the RIPK2 enzyme, the kinase substrate, and the test compound to the kinase assay buffer. c. Initiate the kinase reaction by adding a defined concentration of ATP. d. Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes). e. Stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity. This is often done by adding a detection reagent that converts ADP to a luminescent or fluorescent signal. f. Read the signal using a plate reader. g. Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Assay for MDP-Stimulated TNF-α Production
This assay assesses the ability of an inhibitor to block RIPK2-mediated signaling in a cellular context, typically in immune cells like primary human monocytes or a cell line such as THP-1.
-
Cell Culture: Culture primary human monocytes or THP-1 cells in appropriate media and conditions.
-
Compound Treatment: a. Seed the cells in a 96-well plate at a predetermined density. b. Pre-incubate the cells with various concentrations of GSK583 or WEHI-345 for a specified time (e.g., 30-60 minutes).
-
Stimulation: a. Stimulate the cells with a known concentration of muramyl dipeptide (MDP), a NOD2 ligand, to activate the RIPK2 pathway. b. Incubate for a period sufficient to induce cytokine production (e.g., 6-24 hours).
-
Cytokine Measurement: a. Collect the cell culture supernatant. b. Measure the concentration of TNF-α in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: a. Calculate the percentage of TNF-α inhibition at each inhibitor concentration compared to the MDP-stimulated control without inhibitor. b. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
In Vivo Model: Experimental Autoimmune Encephalomyelitis (EAE)
This is a widely used mouse model for multiple sclerosis that can be employed to evaluate the in vivo efficacy of anti-inflammatory compounds.
-
Induction of EAE: a. Emulsify a myelin antigen (e.g., MOG35-55 peptide) in Complete Freund's Adjuvant (CFA). b. Immunize mice (e.g., C57BL/6 strain) subcutaneously with the emulsion. c. Administer pertussis toxin intraperitoneally on day 0 and day 2 post-immunization to facilitate the entry of inflammatory cells into the central nervous system.
-
Compound Administration: a. Begin treatment with the test compound (e.g., WEHI-345, 20 mg/kg, twice daily via intraperitoneal injection) at the onset of clinical signs or prophylactically from the day of immunization.[5] b. A vehicle control group should be included.
-
Clinical Scoring: a. Monitor the mice daily for clinical signs of EAE and score them on a scale of 0 to 5, where 0 is no disease and 5 is moribund.
-
Endpoint Analysis: a. At the end of the study, tissues such as the spinal cord and brain can be collected for histological analysis of inflammation and demyelination. b. Cytokine levels in the serum or central nervous system can also be measured. c. Compare the mean disease scores and other pathological parameters between the treated and vehicle control groups to assess the efficacy of the compound.
Concluding Remarks
Both GSK583 and WEHI-345 are potent and selective inhibitors of RIPK2 kinase, demonstrating efficacy in blocking inflammatory signaling in vitro and in vivo. GSK583 exhibits superior biochemical potency with a cell-free IC50 in the low nanomolar range.[1] However, its development was hampered by a poor pharmacokinetic profile and off-target effects.[2][7] WEHI-345, while less potent in biochemical assays, has shown significant efficacy in cellular and in vivo models of inflammation, including the EAE model, highlighting its potential as a therapeutic agent.[2][3][5] The choice between these or related compounds for further research and development would depend on a comprehensive evaluation of their entire pharmacological profile, including potency, selectivity, pharmacokinetics, and safety. It is important to note the lack of publicly available data on the "Desmethyl-WEHI-345 analog," which necessitates the use of WEHI-345 as a comparator in this guide.
References
- 1. Video: NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells [jove.com]
- 2. Muramyl dipeptide enhances survival from experimental peritonitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 4. Effects of muramyl dipeptide and core body temperature on peritoneal bacterial clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. bowdish.ca [bowdish.ca]
Desmethyl-WEHI-345 Analog: A Comparative Analysis of Cross-Reactivity with RIP Kinases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a desmethyl analog of WEHI-345, a known inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2). The focus of this guide is to detail its cross-reactivity profile against other members of the RIP kinase family, providing valuable insights for researchers utilizing this compound in their studies. Due to the limited public availability of specific cross-reactivity data for the desmethyl analog, this guide will leverage the comprehensive data available for its parent compound, WEHI-345, as a close surrogate. WEHI-345 is a potent and selective inhibitor of RIPK2, a key signaling partner for NOD1 and NOD2 receptors.[1]
Quantitative Analysis of Kinase Inhibition
The inhibitory activity of WEHI-345 has been quantified against a panel of RIP kinases. The data, summarized in the table below, highlights the compound's high selectivity for RIPK2.
| Kinase Target | IC50 (nM) | Dissociation Constant (Kd) (nM) | Notes |
| RIPK2 | 130[2][3] | 46 | Potent inhibition of the primary target. |
| RIPK1 | >10,000 | >10,000 | Negligible activity, indicating high selectivity. |
| RIPK3 | Not explicitly quantified in the provided results, but broader screens suggest low activity. | - | |
| RIPK4 | >10,000 | >10,000 | Negligible activity. |
| RIPK5 | >10,000 | >10,000 | Negligible activity. |
In a broader kinase screen of 92 different kinases, WEHI-345 only demonstrated significant inhibition (>90% at 1 µM) against KIT, RET, PDGFRβ, and SRC, further underscoring its selectivity.
Experimental Protocols
The determination of kinase inhibition and selectivity is crucial for the validation of small molecule inhibitors. Below is a detailed, representative protocol for a biochemical kinase inhibition assay, based on commonly used methods such as the ADP-Glo™ Kinase Assay.
Biochemical Kinase Inhibition Assay (Representative Protocol)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., Desmethyl-WEHI-345 analog) against a panel of RIP kinases.
Materials:
-
Recombinant human RIPK1, RIPK2, RIPK3, RIPK4, and RIPK5 enzymes.
-
Kinase-specific peptide substrates.
-
Adenosine triphosphate (ATP).
-
Test compound (this compound) at various concentrations.
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar.
-
384-well white assay plates.
-
Plate reader capable of luminescence detection.
Procedure:
-
Compound Preparation: Prepare a serial dilution of the this compound in DMSO, and then dilute further in the kinase assay buffer to the desired final concentrations.
-
Kinase Reaction Setup:
-
Add 2.5 µL of the diluted compound to the wells of a 384-well plate.
-
Add 5 µL of a mixture containing the respective RIP kinase and its corresponding peptide substrate in the kinase assay buffer.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution. The final reaction volume is 10 µL.
-
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and induce a luminescent signal.
-
Incubate the plate for another 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Determine the IC50 value by fitting the percent inhibition data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and the experimental approach, the following diagrams have been generated using the DOT language.
Caption: NOD2-RIPK2 signaling pathway and the inhibitory action of this compound.
References
Comparative Efficacy of WEHI-345 and Dexamethasone in a Preclinical Model of Multiple Sclerosis
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the novel RIPK2 inhibitor, WEHI-345, and the corticosteroid, Dexamethasone (B1670325), in the context of in vivo anti-inflammatory effects. The data presented is derived from studies utilizing the experimental autoimmune encephalomyelitis (EAE) mouse model, a standard preclinical model for multiple sclerosis.
This guide summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways and workflows to offer an objective comparison of these two anti-inflammatory agents.
Mechanism of Action and In Vitro Potency
WEHI-345 is a selective inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2), a key signaling molecule in the NOD-like receptor pathway.[1][2] By inhibiting RIPK2, WEHI-345 effectively delays the ubiquitylation of RIPK2 and subsequent activation of NF-κB, a critical transcription factor for pro-inflammatory cytokine production.[1][2] In vitro studies have demonstrated its potency with a half-maximal inhibitory concentration (IC50) of 0.13 μM for RIPK2 kinase.[2]
Dexamethasone, a synthetic glucocorticoid, exerts its anti-inflammatory effects through a broader mechanism. It binds to glucocorticoid receptors, which then translocate to the nucleus to modulate the expression of numerous genes. This leads to the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory cytokines such as interleukins and TNF-α.[3][4]
| Compound | Target | Mechanism of Action | IC50 |
| WEHI-345 | RIPK2 | Delays RIPK2 ubiquitylation and NF-κB activation | 0.13 μM[2] |
| Dexamethasone | Glucocorticoid Receptor | Modulates transcription of inflammatory genes | Not applicable |
In Vivo Efficacy in Experimental Autoimmune Encephalomyelitis (EAE)
The EAE model is a widely used in vivo model to study the pathophysiology of multiple sclerosis and to evaluate potential therapeutics. In this model, WEHI-345 and Dexamethasone have both been shown to ameliorate disease severity.
| Compound | Animal Model | Dosage | Administration | Key Findings |
| WEHI-345 | C57BL/6 mice with MOG₃₅₋₅₅-induced EAE | 20 mg/kg | Intraperitoneal injection, twice daily for 6 days | Reduced disease score, inflammatory infiltrate, and histological score; Improved body weight; Reduced cytokine and chemokine levels.[1][2] |
| Dexamethasone | C57BL/6 mice with MOG₃₅₋₅₅-induced EAE | 50 mg/kg | Single intraperitoneal injection on the day of immunization | Decreased EAE-induced motor clinical scores and reduced infiltrating cells in the spinal cord.[5] |
Experimental Protocols
Induction of Experimental Autoimmune Encephalomyelitis (EAE)
A detailed and reliable protocol for inducing chronic EAE in C57BL/6 mice involves immunization with Myelin Oligodendrocyte Glycoprotein (MOG) peptide (amino acids 35-55).[6][7][8]
-
Antigen Emulsion Preparation : MOG₃₅₋₅₅ peptide is emulsified with Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.
-
Immunization : On day 0, mice receive a subcutaneous injection of the MOG₃₅₋₅₅/CFA emulsion.
-
Pertussis Toxin Administration : Mice are given an intraperitoneal injection of pertussis toxin on day 0 and day 2 to facilitate the entry of inflammatory cells into the central nervous system.[6][7]
-
Clinical Scoring : Following immunization, mice are monitored daily for clinical signs of EAE, which are typically scored on a scale of 0 to 5, ranging from no clinical signs to paralysis.
Drug Administration
-
WEHI-345 : Administered via intraperitoneal injection at a dose of 20 mg/kg, twice daily for 6 days, starting at the onset of clinical symptoms.[2]
-
Dexamethasone : A single high dose of 50 mg/kg is administered intraperitoneally on the day of immunization.[5]
Signaling Pathways and Experimental Workflow
Caption: NOD2 signaling pathway and the inhibitory action of WEHI-345.
Caption: Workflow of the in vivo EAE experiment.
Other RIPK2 Inhibitors: A Brief Overview
While direct comparative in vivo data in the EAE model is limited, other small molecules are known to inhibit RIPK2 and have demonstrated anti-inflammatory properties in different contexts.
-
Ponatinib : An FDA-approved tyrosine kinase inhibitor, Ponatinib has been identified as a potent RIPK2 inhibitor.[9][10] It has been shown to promote endothelial cell inflammation and leukocyte trafficking in vivo.[11]
-
Regorafenib (B1684635) : Another FDA-approved multi-kinase inhibitor, Regorafenib also targets RIPK2.[12] In vivo studies have shown its ability to reduce tumor-infiltrating macrophages and inhibit tumor growth.[13]
Further research is required to directly compare the efficacy of these compounds with WEHI-345 in models of neuroinflammation.
Conclusion
Both WEHI-345 and Dexamethasone demonstrate significant anti-inflammatory effects in the EAE model, a crucial preclinical model for multiple sclerosis. WEHI-345, with its specific targeting of the RIPK2 pathway, offers a more focused therapeutic approach compared to the broad-spectrum action of Dexamethasone. The data presented here provides a foundation for further investigation into the therapeutic potential of RIPK2 inhibition for inflammatory and autoimmune diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A RIPK2 inhibitor delays NOD signalling events yet prevents inflammatory cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Treatment of Experimental Autoimmune Encephalomyelitis by Codelivery of Disease Associated Peptide and Dexamethasone in Acetalated Dextran Microparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | MANF Is Neuroprotective in Early Stages of EAE, and Elevated in Spinal White Matter by Treatment With Dexamethasone [frontiersin.org]
- 5. High dose of dexamethasone protects against EAE-induced motor deficits but impairs learning/memory in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Consistent induction of chronic experimental autoimmune encephalomyelitis in C57BL/6 mice for the longitudinal study of pathology and repair - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Experimental Autoimmune Encephalomyelitis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An optimized and validated protocol for inducing chronic experimental autoimmune encephalomyelitis in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Repurposing Ponatinib as a PD-L1 Inhibitor Revealed by Drug Repurposing Screening and Validation by In Vitro and In Vivo Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Repurposing Ponatinib as a PD-L1 Inhibitor Revealed by Drug Repurposing Screening and Validation by In Vitro and In Vivo Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Experience with regorafenib in the treatment of hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to RIPK2 Inhibitors: WEHI-345 and Other Key Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro and in vivo potency of WEHI-345, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2), with other significant RIPK2 inhibitors, namely GSK583 and Ponatinib. While this report aims to provide a comprehensive overview, specific quantitative data for the Desmethyl-WEHI-345 analog was not publicly available at the time of this review.
Receptor-Interacting Protein Kinase 2 (RIPK2) is a critical signaling node in the innate immune system, primarily downstream of the pattern recognition receptors NOD1 and NOD2. Its activation triggers pro-inflammatory signaling pathways, making it a compelling therapeutic target for a range of inflammatory and autoimmune diseases. This guide summarizes key experimental data to facilitate an objective comparison of the performance of these inhibitors.
In Vitro Potency and Selectivity
The in vitro activity of RIPK2 inhibitors is a key indicator of their potential efficacy. This is typically assessed through biochemical assays measuring direct inhibition of the RIPK2 enzyme and cell-based assays evaluating the inhibition of downstream signaling events.
| Compound | Target | Assay Type | IC50 (nM) | Kd (nM) | Notes |
| WEHI-345 | RIPK2 | Kinase Assay | 130[1][2][3] | 46[1] | Highly selective over RIPK1, RIPK4, and RIPK5 (>10,000 nM).[1] |
| MDP-stimulated TNF-α & IL-6 secretion (BMDMs) | Cell-based | - | - | Significant inhibition observed.[1] | |
| GSK583 | RIPK2 (human) | Kinase Assay | 5[4][5] | - | Highly potent and selective. |
| RIPK2 (rat) | Kinase Assay | 2 | - | ||
| MDP-stimulated TNF-α production (human monocytes) | Cell-based | 8[4][5] | - | ||
| MDP-stimulated TNF-α production (human whole blood) | Cell-based | 237[1][4] | - | ||
| Ponatinib | RIPK2 | Kinase Assay | 6.7[6] | - | Potent inhibitor, also targets other kinases. |
| Abl | Kinase Assay | 1.6 | - | Example of multi-kinase activity. |
Table 1: Comparative In Vitro Potency of RIPK2 Inhibitors. This table summarizes the half-maximal inhibitory concentration (IC50) and dissociation constant (Kd) values for WEHI-345, GSK583, and Ponatinib against RIPK2 and other relevant targets.
In Vivo Efficacy
The in vivo potency of these inhibitors is evaluated in animal models of inflammatory diseases, providing crucial insights into their therapeutic potential.
| Compound | Animal Model | Dosing | Key Findings |
| WEHI-345 | Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 mice | 20 mg/kg, intraperitoneal, twice daily[1][7] | Significantly lowered mean disease score, reduced inflammatory infiltrate, and improved body weight.[1][7] |
| MDP-stimulated mice | 3-10 mg/kg | Normalized plasma levels of TNF and MCP-1.[1][2] | |
| GSK583 | MDP-induced KC (IL-8 orthologue) secretion in rats | 0.1, 1, 10 mg/kg, oral | Dose-dependent inhibition of serum KC levels.[4] |
| MDP-induced peritonitis in mice | - | Dose-dependent inhibition of serum KC and neutrophil recruitment.[4] | |
| OD36 (Another potent RIPK2 inhibitor) | MDP-induced peritonitis in mice | 6.25 mg/kg, intraperitoneal | Significantly inhibited inflammatory cell recruitment.[8][9] |
Table 2: Comparative In Vivo Efficacy of RIPK2 Inhibitors. This table outlines the experimental models, dosing regimens, and key outcomes observed for WEHI-345 and GSK583 in preclinical studies. Data for OD36 is included to provide additional context on in vivo RIPK2 inhibition.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the RIPK2 signaling pathway and a general workflow for evaluating RIPK2 inhibitors.
Figure 1: Simplified RIPK2 Signaling Pathway. This diagram illustrates the activation of RIPK2 by NOD1/NOD2 leading to the production of pro-inflammatory cytokines via the NF-κB and MAPK pathways. The points of inhibition by the discussed compounds are also indicated.
Figure 2: General Experimental Workflow for RIPK2 Inhibitor Evaluation. This flowchart outlines the typical progression of experiments from initial in vitro screening to in vivo efficacy and safety studies for the development of novel RIPK2 inhibitors.
Experimental Protocols
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantitatively measures the amount of ADP produced by a kinase reaction, which is inversely correlated with the inhibitory activity of a compound.
Materials:
-
Recombinant human RIPK2 enzyme
-
Substrate (e.g., Myelin Basic Protein)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds (WEHI-345, GSK583, Ponatinib)
Procedure:
-
Prepare a reaction mixture containing the RIPK2 enzyme, substrate, and buffer.
-
Add serial dilutions of the test compounds to the reaction mixture.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and detection system according to the manufacturer's protocol.
-
Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration.[10][11]
MDP-Induced Cytokine Production in Human Monocytes
This cell-based assay assesses the ability of inhibitors to block the downstream effects of NOD2 activation.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or isolated monocytes
-
Muramyl dipeptide (MDP)
-
Test compounds
-
ELISA kits for TNF-α and IL-6
Procedure:
-
Culture human monocytes in appropriate media.
-
Pre-incubate the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with MDP (e.g., 10 µg/mL) for 6-24 hours.
-
Collect the cell culture supernatants.
-
Measure the concentrations of TNF-α and IL-6 in the supernatants using specific ELISA kits.
-
Determine the IC50 values for the inhibition of cytokine production.[4][5][12]
In Vivo Experimental Autoimmune Encephalomyelitis (EAE) Model
EAE is a widely used mouse model for multiple sclerosis, characterized by CNS inflammation and demyelination, which can be driven by NOD-like receptor signaling.
Animal Model:
-
C57BL/6 mice
Induction Protocol:
-
Immunize mice with an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG) peptide (e.g., MOG35-55) in Complete Freund's Adjuvant (CFA).[13]
-
Administer Pertussis Toxin (PTx) on day 0 and day 2 post-immunization to facilitate the entry of inflammatory cells into the CNS.[13]
Treatment Protocol:
-
Administer WEHI-345 (e.g., 20 mg/kg, intraperitoneally, twice daily) or vehicle control starting from a specified day post-immunization.[7]
Endpoints:
-
Monitor the mice daily for clinical signs of EAE and score them on a standardized scale.
-
Assess body weight changes.
-
At the end of the experiment, collect tissues (e.g., spinal cord, brain) for histological analysis of inflammation and demyelination.
Conclusion
WEHI-345, GSK583, and Ponatinib all demonstrate potent inhibition of RIPK2. WEHI-345 and GSK583 are highly selective, a desirable characteristic for therapeutic candidates. Ponatinib, while a potent RIPK2 inhibitor, also targets multiple other kinases, which could lead to broader biological effects and potential off-target toxicities. The in vivo data for WEHI-345 and GSK583 in relevant disease models underscore the therapeutic potential of targeting RIPK2 for inflammatory disorders. The lack of publicly available data on the this compound prevents its direct comparison in this guide. Further research and publication of data for this and other emerging RIPK2 inhibitors will be crucial for advancing the field and developing novel treatments for NOD-driven diseases.
References
- 1. Frontiers | Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases [frontiersin.org]
- 2. caymanchem.com [caymanchem.com]
- 3. medkoo.com [medkoo.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. In Vivo Inhibition of RIPK2 Kinase Alleviates Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. thesgc.org [thesgc.org]
- 11. dash.harvard.edu [dash.harvard.edu]
- 12. Modulation of muramyl dipeptide stimulation of cytokine production by blood components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Consistent induction of chronic experimental autoimmune encephalomyelitis in C57BL/6 mice for the longitudinal study of pathology and repair - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A RIPK2 inhibitor delays NOD signalling events yet prevents inflammatory cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Desmethyl-WEHI-345 Analog: A Guide for Laboratory Professionals
For immediate implementation, this document provides essential safety and logistical procedures for the proper disposal of Desmethyl-WEHI-345 analog, a protein kinase inhibitor utilized in research. Adherence to these guidelines is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. This guide is intended for researchers, scientists, and drug development professionals actively engaged in laboratory work with this compound.
Immediate Safety and Handling Precautions
-
Personal Protective Equipment (PPE): A standard laboratory coat, safety glasses with side shields or goggles, and chemical-resistant gloves (such as nitrile) are mandatory when handling this compound in any form.[1][2]
-
Ventilation: All handling of the solid compound or concentrated solutions should be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols.[1]
-
Spill Management: In the event of a spill, cordon off the area and notify laboratory safety personnel. Small spills of solutions can be absorbed with an inert material, while solid spills should be carefully cleaned to avoid generating dust. All cleanup materials must be disposed of as hazardous waste.
Waste Segregation and Containment
Proper segregation of waste streams at the point of generation is crucial to prevent accidental chemical reactions and ensure compliant disposal.
-
Solid Waste: All solid waste contaminated with this compound, including weighing papers, pipette tips, gloves, and vials, must be collected in a designated, clearly labeled hazardous waste container.[2][3]
-
Liquid Waste: Solutions containing this compound, including unused experimental solutions and solvent rinses, must be collected in a separate, leak-proof hazardous waste container.[3] Do not mix with incompatible waste streams.[2][4]
-
Sharps Waste: Needles, syringes, or any other sharp implements contaminated with this compound must be disposed of in a designated sharps container.
Disposal Procedures
The following step-by-step protocols are based on best practices for the disposal of potent kinase inhibitors and general laboratory chemical waste.
Unused or Expired Solid Compound
-
Containerization: The original container with the unused or expired solid this compound should be securely sealed.
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name ("this compound").
-
Collection: Arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
Contaminated Solid Waste
-
Collection: Place all contaminated solid waste into a designated, durable, and sealable hazardous waste container.
-
Labeling: Clearly label the container as "Hazardous Waste" and list the contents, including "this compound" and any other chemical contaminants.
-
Storage: Store the container in a designated satellite accumulation area within the laboratory, away from incompatible materials.[4][5]
Liquid Waste Solutions (including DMSO solutions)
-
Collection: Collect all liquid waste containing this compound in a chemically compatible, leak-proof container with a secure screw-top cap.[2][6]
-
Labeling: Label the container as "Hazardous Waste" and specify all components, for example, "this compound in DMSO."[7][8]
-
Storage: Store the liquid waste container in a designated satellite accumulation area, utilizing secondary containment to mitigate spills.[2]
-
Disposal: Do not dispose of solutions containing this compound down the drain.[8][9][10] Arrange for pickup by your institution's EHS department.
Quantitative Data Summary
While specific quantitative data for this compound is limited, the following table summarizes key information for the related compound WEHI-345 analog, which should be considered for handling and storage protocols.
| Identifier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Storage Conditions (Solid) |
| WEHI-345 analog | 1354825-62-9 | Not Specified | Not Specified | -20°C for 1 year, -80°C for 2 years[11] |
Experimental Protocols Referenced
The disposal procedures outlined in this document are derived from established best practices and regulatory guidelines for the management of hazardous chemical waste in a laboratory setting. Key referenced principles include:
-
Waste Minimization: Order only the required amount of the compound to reduce the generation of excess waste.[5]
-
Segregation of Incompatible Chemicals: Store and dispose of different chemical waste streams separately to prevent dangerous reactions.[4][6]
-
Proper Labeling and Containment: Ensure all waste containers are clearly and accurately labeled and securely sealed to prevent leaks and exposure.[3][5][6]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. danielshealth.com [danielshealth.com]
- 7. uwaterloo.ca [uwaterloo.ca]
- 8. depts.washington.edu [depts.washington.edu]
- 9. vumc.org [vumc.org]
- 10. acs.org [acs.org]
- 11. medchemexpress.com [medchemexpress.com]
Safeguarding Your Research: A Guide to Handling Desmethyl-WEHI-345 Analog
For Immediate Use: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with the Desmethyl-WEHI-345 analog, a potent protein kinase inhibitor. Given the absence of a specific Safety Data Sheet (SDS) for this compound, it is imperative to handle it with a high degree of caution, treating it as a potentially hazardous substance. The following guidelines are based on best practices for handling potent, research-grade kinase inhibitors to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A rigorous and multi-layered approach to Personal Protective Equipment (PPE) is mandatory when handling the this compound. The required level of protection varies depending on the specific laboratory activity.
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | Respirator: NIOSH-approved N95 or higher-rated respirator to prevent inhalation of fine powders. Gloves: Two pairs of nitrile gloves (double-gloving), to be changed immediately upon contamination. Eye Protection: Chemical splash goggles to provide a complete seal around the eyes. Lab Coat: A dedicated, disposable or non-absorbent lab coat. Ventilation: All weighing and aliquoting must be performed in a certified chemical fume hood or a powder containment hood.[1] |
| Solution Preparation and Handling | Gloves: Two pairs of nitrile gloves. Eye Protection: Chemical splash goggles or a face shield if there is a significant splash risk. Lab Coat: Standard laboratory coat. Ventilation: Work should be conducted in a chemical fume hood.[1] |
| Cell Culture and In Vitro Assays | Gloves: Nitrile gloves. Eye Protection: Safety glasses with side shields. Lab Coat: Standard laboratory coat. Biological Safety Cabinet: All cell culture work involving the compound should be performed in a Class II biological safety cabinet to maintain sterility and protect the user.[1] |
| Waste Disposal | Gloves: Heavy-duty nitrile or butyl rubber gloves. Eye Protection: Chemical splash goggles. Lab Coat: Standard laboratory coat. |
Operational Plan: A Step-by-Step Guide to Safe Handling
A clear and concise operational plan is essential for the safe management of the this compound within the laboratory.
Pre-Experiment Preparation:
-
Risk Assessment: Before any new experimental procedure, conduct a thorough risk assessment.[2][3] This should identify potential hazards and outline specific safety measures.
-
Designated Area: All work with the this compound, from handling the solid compound to preparing solutions, must be conducted in a designated and clearly marked area within the laboratory.
-
Fume Hood: All manipulations of the solid compound and concentrated solutions must be performed in a certified chemical fume hood to minimize inhalation exposure.[1]
Handling and Experimental Use:
-
Avoid Contamination: Use dedicated spatulas, glassware, and other equipment. If dedicated equipment is not feasible, thoroughly decontaminate all items after use.
-
Hand Washing: Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
Spill Management:
-
In the event of a spill, immediate and appropriate action is necessary to contain the area and prevent exposure.
-
Evacuate the immediate area.
-
Wearing appropriate PPE, cover the spill with an absorbent material.
-
Carefully collect the absorbed material and any contaminated debris into a sealed, labeled hazardous waste container.
-
Decontaminate the spill area according to your institution's established procedures. A common method involves wiping surfaces with a suitable solvent (e.g., 70% ethanol) followed by a cleaning agent.[4] All cleaning materials must be disposed of as hazardous waste.[4]
Disposal Plan: Ensuring Safe and Compliant Waste Management
All waste containing the this compound, including the pure compound, solutions, and contaminated labware, must be treated as hazardous chemical waste.[4][5] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[5]
Waste Segregation and Containment:
-
Solid Waste: Place unused or expired this compound and contaminated solids (e.g., weighing paper, gloves, pipette tips) in a designated, robust, and sealable hazardous waste container.[4]
-
Liquid Waste: Collect all solutions containing the this compound in a dedicated, leak-proof, and shatter-resistant container.[4]
-
Sharps: Dispose of any contaminated sharps in a puncture-resistant sharps container specifically designated for hazardous chemical waste.
Labeling and Storage:
-
All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream.[4] The date of accumulation should also be recorded.
-
Store hazardous waste containers in a designated and secure satellite accumulation area within the laboratory. Ensure that incompatible waste types are segregated.[4]
Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[4]
Visualizing the Workflow: From Receipt to Disposal
The following diagram illustrates the key stages in the safe handling and disposal of the this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
